Hm1a
Description
Properties
Molecular Formula |
C170H239N47O54S6 |
|---|---|
Molecular Weight |
3997.46 g/mol |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanism by which the spider venom peptide, Hm1a, selectively modulates the voltage-gated sodium channel Nav1.1. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a technical resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Introduction
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. The Nav1.1 subtype, encoded by the SCN1A gene, is predominantly expressed in the central nervous system, particularly in GABAergic interneurons.[1][2] Mutations in SCN1A that lead to a loss of Nav1.1 function are associated with severe neurological disorders, most notably Dravet syndrome, a debilitating form of epilepsy.[1] The spider venom peptide this compound, isolated from Heteroscodra maculata, has emerged as a potent and selective activator of Nav1.1 channels.[3] This selectivity presents a promising therapeutic strategy for conditions like Dravet syndrome by restoring the function of inhibitory interneurons.[4] This document details the mechanism of action of this compound on Nav1.1 channels, summarizing key quantitative data, experimental methodologies, and the underlying molecular interactions.
Quantitative Effects of this compound on Nav1.1 Channel Gating
This compound's primary mechanism of action is the potentiation of Nav1.1 channel activity, primarily through the inhibition of inactivation. This leads to an increased sodium influx during membrane depolarization. The following tables summarize the quantitative effects of this compound on the biophysical properties of human Nav1.1 (hNav1.1) channels.
Table 1: Effects of this compound on Steady-State Inactivation of hNav1.1
| Parameter | Vehicle | 5 nM this compound | 50 nM this compound | Reference |
| V0.5 of Inactivation (mV) | -35.3 ± 1.8 | - | -45.9 ± 1.3 | [5] |
| Slope Factor (k) | 5.4 ± 0.5 | 7.6 ± 0.9 | 11.0 ± 0.7 | [5] |
Table 2: Effects of this compound on Inactivation Kinetics of hNav1.1 at 0 mV
| Parameter | Vehicle | 5 nM this compound | 50 nM this compound | Reference |
| Fast Inactivation Time Constant (τfast, ms) | 0.31 ± 0.03 | - | 0.75 ± 0.3 | [5] |
| Slow Inactivation Time Constant (τslow, ms) | 1.4 ± 0.4 | 3.94 ± 0.6 | 5.97 ± 0.74 | [5] |
Table 3: Effect of this compound on Nav1.1 Current Properties
| Parameter | Condition | Value | Reference |
| EC50 for hNav1.1 Inactivation Inhibition | Expressed in Xenopus oocytes | 38 ± 6 nM | [6] |
| Persistent Current | 50 nM this compound | Significant increase | [2] |
| Peak Current Amplitude | 500 nM this compound | No significant change | [7] |
Experimental Protocols
The characterization of this compound's effects on Nav1.1 channels has been primarily achieved through electrophysiological techniques. Below are detailed methodologies for key experiments.
Heterologous Expression and Electrophysiology in Mammalian Cells
Objective: To characterize the effect of this compound on the biophysical properties of human Nav1.1 channels.
Cell Line: Human Embryonic Kidney (HEK-293T) or Chinese Hamster Ovary (CHO) cells stably expressing the human Nav1.1 α-subunit and the human sodium channel β1 subunit.[2]
Reagents:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with NaOH.
-
Internal Solution (in mM): 95 CsF, 13 CsCl, 7 NaCl, 1 EGTA, 10 HEPES, 2 MgCl2, pH 7.3 with CsOH.[7]
-
This compound Toxin: Synthetically produced and purified.
Protocol:
-
Cell Culture: Culture the stable cell line under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.
-
Patch-Clamp Recording:
-
Utilize the whole-cell patch-clamp technique.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Obtain a high-resistance seal (>1 GΩ) on a single cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -90 mV.[7]
-
-
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: From the holding potential, apply depolarizing steps from -80 mV to +60 mV in 5 or 10 mV increments.
-
Steady-State Activation: Calculate conductance (G) from the peak inward current at each voltage step (G = I / (Vm - Vrev)). Normalize to the maximum conductance (G/Gmax) and plot against voltage. Fit with a Boltzmann function to determine the half-maximal activation voltage (V0.5, act) and slope factor.
-
Steady-State Inactivation (Availability): From a holding potential of -120 mV, apply a series of 500 ms prepulses ranging from -120 mV to -10 mV, followed by a test pulse to 0 mV to measure the fraction of available channels. Normalize the peak current to the maximum current (I/Imax) and plot against the prepulse potential. Fit with a Boltzmann function to determine the half-maximal inactivation voltage (V0.5, inact) and slope factor.
-
-
This compound Application: Perfuse the cells with the external solution containing the desired concentration of this compound. Allow for equilibration before recording.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To assess the selectivity and potency of this compound on various Nav channel subtypes.
System: Xenopus laevis oocytes injected with cRNA encoding the desired human Nav channel α-subunit.
Reagents:
-
ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.5 with NaOH.
Protocol:
-
Oocyte Preparation and Injection: Harvest and defolliculate mature oocytes. Inject each oocyte with cRNA encoding the Nav channel of interest. Incubate for 2-7 days at 18°C.
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (voltage and current) filled with 3 M KCl.
-
Clamp the oocyte at a holding potential of -90 mV.[6]
-
-
Voltage Protocols:
-
Elicit sodium currents by depolarizing pulses to -30 mV or 0 mV.[6]
-
-
This compound Application: Perfuse the oocyte with ND96 solution containing this compound and measure the effect on the sodium current.
Molecular Mechanism of Action and Binding Site
This compound selectively targets the voltage-sensing domain of domain IV (VSDIV) of the Nav1.1 channel.[5] This domain is a crucial component of the channel's fast inactivation gate.
Key Interactions:
-
This compound binds to the extracellular loops connecting the S1-S2 and S3-S4 transmembrane segments of VSDIV.[5]
-
This interaction "traps" the VSDIV in its outward, activated conformation.
-
By stabilizing the activated state of VSDIV, this compound allosterically inhibits the movement of the intracellular loop between domains III and IV, which is responsible for occluding the pore during fast inactivation.
This "voltage-sensor trapping" mechanism leads to a slowing and incompleteness of fast inactivation, resulting in a significant persistent sodium current.
Visualizations
Signaling Pathway of this compound Action on Nav1.1
Caption: Molecular mechanism of this compound on Nav1.1 channels.
Experimental Workflow for Characterizing this compound Effects
Caption: Workflow for electrophysiological analysis of this compound.
Conclusion
This compound acts as a potent and selective modulator of Nav1.1 channels by targeting the VSDIV and inhibiting fast inactivation. This leads to an increase in persistent sodium current and enhanced neuronal excitability. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for the development of novel therapeutics for Nav1.1-related channelopathies such as Dravet syndrome. The high selectivity of this compound for Nav1.1 minimizes off-target effects, making it an attractive candidate for precision medicine approaches in the treatment of epilepsy and potentially other neurological disorders.
References
- 1. criver.com [criver.com]
- 2. researchgate.net [researchgate.net]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacology of the Nav1.1 domain IV voltage sensor reveals coupling between inactivation gating processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective spider toxins reveal a role for Nav1.1 channel in mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Characteristics of the Nav1.1 p.Arg1596Cys Mutation Associated with Varying Severity of Epilepsy Phenotypes [mdpi.com]
The Structure-Activity Relationship of Heteroscodratoxin-1: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heteroscodratoxin-1 (Hm1a), a 35-amino acid peptide toxin isolated from the venom of the tarantula Heteroscodra maculata, is a potent modulator of voltage-gated ion channels. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing its chemical properties, its interactions with various voltage-gated potassium (Kv) and sodium (Nav) channels, and the molecular determinants of its activity. While direct mutagenesis studies on this compound are limited, this guide synthesizes data from studies on this compound and closely related spider toxins to elucidate the key structural features governing its function. This information is critical for the utilization of this compound as a pharmacological tool and for the potential development of novel therapeutics targeting ion channels.
Chemical and Structural Properties of Heteroscodratoxin-1
Heteroscodratoxin-1, also known as κ-theraphototoxin-Hm1a, is a member of the inhibitor cystine knot (ICK) family of spider toxins.[1] Its structure is characterized by a compact core cross-linked by three disulfide bridges, which confers significant stability to the peptide.
Amino Acid Sequence: ECRYLFGGCSSTSDCCKHLSCRSDWKYCAWDGTFS[1]
Key Chemical Properties:
| Property | Value |
| Molecular Weight | 3995.61 Da[1] |
| Isoelectric Point | 7.7 (basic protein)[1] |
| C-terminus | Carboxylated[1] |
| Disulfide Bridges | Cys1-Cys4, Cys2-Cys5, Cys3-Cys6 (knottin backbone)[1] |
Mechanism of Action and Target Selectivity
Heteroscodratoxin-1 is a gating modifier toxin, meaning it alters the voltage-dependent activation and/or inactivation of ion channels rather than physically occluding the pore.[1][2] It exhibits a broad range of activity on several subtypes of Kv and Nav channels.
Activity on Voltage-Gated Potassium (Kv) Channels
This compound inhibits a subset of delayed rectifier and A-type rapidly inactivating Kv channels by shifting their voltage-dependent activation to more positive potentials.[1] This means that a stronger depolarization is required to open the channels in the presence of the toxin. The primary binding site for this compound and related toxins on Kv channels is the S3b-S4 paddle of the voltage sensor.
Quantitative Activity of Heteroscodratoxin-1 on Kv Channels:
| Channel Subtype | Toxin Concentration | % Blockade of Conductance (at 0 mV) | Cell Type |
| Kv2.1 | 100-300 nM | 23% | Transfected COS cells |
| Kv2.2 | 100-300 nM | 19% | Transfected COS cells |
| Kv4.1 | 100-300 nM | 50% | Transfected COS cells |
| Kv4.2 | 100-300 nM | 39% | Transfected COS cells |
| Kv4.3 | 100-300 nM | 43% | Transfected COS cells |
Data compiled from publicly available information.[1]
This compound shows no significant effect on Kv1.1, Kv1.2, Kv1.3, Kv1.4, Kv1.5, Kv1.6, Kv3.4, or KVLQT1 channels.[1]
Activity on Voltage-Gated Sodium (Nav) Channels
Heteroscodratoxin-1 is a potent and selective modulator of the Nav1.1 channel.[2][3] Its primary effect is to inhibit fast and slow inactivation, leading to a persistent sodium current.[2][4] This action is achieved by trapping the domain IV voltage sensor (VSDIV) in the activated state, preventing the conformational changes required for inactivation.[2]
Effects of Heteroscodratoxin-1 on Nav1.1 Channels:
| Effect | Mechanism |
| Inhibition of Fast Inactivation | Prevents the movement of the VSDIV towards the intracellular side.[1] |
| Inhibition of Slow Inactivation | Prevents the reduction of current, though the exact mechanism is not fully elucidated.[1] |
| EC50 | 38 nM[2] |
Structure-Activity Relationship Insights from Homologous Toxins
While site-directed mutagenesis studies on Heteroscodratoxin-1 are not extensively reported, research on analogous tarantula toxins that target Kv channels provides valuable insights into the key residues for activity. These studies consistently point to the importance of a "functional dyad" and other key residues that interact with the channel's voltage sensor.
-
Pore-Blocking Mechanism: Many spider toxins that block Kv channels utilize a key lysine residue that projects into the channel pore, interacting with the selectivity filter. This is often accompanied by a nearby aromatic residue, forming a "functional dyad".
-
Gating Modifier Mechanism: For gating modifiers like this compound that interact with the voltage sensor, the key residues are located on a surface of the toxin that complements the S3b-S4 paddle of the channel. Alanine-scanning mutagenesis of related toxins has identified a cluster of residues, often including charged and hydrophobic amino acids, that are critical for binding and a high-affinity interaction.
Caption: Conceptual relationship between a tarantula toxin and its ion channel target.
Experimental Methodologies
A comprehensive understanding of the structure-activity relationship of Heteroscodratoxin-1 relies on detailed electrophysiological and molecular biology techniques.
Whole-Cell Patch-Clamp Electrophysiology
This is the primary technique for characterizing the effects of this compound on ion channel function.
Typical Protocol for Assessing Kv and Nav Channel Modulation:
-
Cell Culture: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are transiently or stably transfected with the cDNA encoding the specific ion channel subtype of interest.
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.1 Na-GTP (pH adjusted to 7.3 with KOH).
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). For recording potassium currents, sodium channel blockers like tetrodotoxin (TTX) (300 nM) may be added.
-
-
Recording:
-
A gigaseal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The membrane is ruptured to achieve the whole-cell configuration.
-
Currents are recorded using an patch-clamp amplifier and acquisition software.
-
-
Voltage Protocols:
-
For Kv Channels: Cells are typically held at -80 mV, and currents are elicited by depolarizing steps from -70 mV to +60 mV in 10 mV increments.
-
For Nav Channels: Cells are held at -120 mV, and currents are evoked by depolarizing steps from -100 mV to +40 mV. Inactivation protocols involve a series of prepulses to different voltages before a test pulse.
-
-
Data Analysis: The recorded currents are analyzed to determine changes in current amplitude, voltage-dependence of activation and inactivation, and kinetics in the presence and absence of this compound.
Caption: A simplified workflow for a whole-cell patch-clamp experiment.
Site-Directed Mutagenesis
While not yet extensively reported for this compound itself, this technique is crucial for identifying key functional residues.
General Protocol for Site-Directed Mutagenesis of a Toxin or Channel:
-
Plasmid Template: A plasmid containing the cDNA of the toxin or ion channel is used as a template.
-
Primer Design: Oligonucleotide primers are designed to contain the desired mutation (e.g., a single amino acid substitution).
-
PCR Amplification: The entire plasmid is amplified using a high-fidelity DNA polymerase and the mutagenic primers.
-
Template Digestion: The parental, non-mutated plasmid is digested with a methylation-sensitive restriction enzyme, such as DpnI.
-
Transformation: The mutated plasmid is transformed into competent E. coli for replication.
-
Sequencing: The plasmid DNA is sequenced to confirm the desired mutation and the absence of any other unintended mutations.
-
Functional Expression: The mutated protein is then expressed in a suitable system (e.g., HEK293 cells) for functional characterization using techniques like patch-clamp electrophysiology.
Caption: A typical workflow for site-directed mutagenesis.
Future Directions and Conclusion
Heteroscodratoxin-1 is a valuable pharmacological tool for studying the structure and function of voltage-gated ion channels. While its effects on a range of Kv and Nav channels have been characterized, a detailed understanding of its structure-activity relationship is still emerging. Future research should focus on:
-
Site-directed mutagenesis of Heteroscodratoxin-1: To precisely identify the amino acid residues that form the pharmacophore for its interaction with different ion channels.
-
High-resolution structural studies: Co-crystallization or cryo-electron microscopy of this compound in complex with its target ion channels would provide definitive insights into the molecular interactions.
-
Development of this compound analogs: With a better understanding of its SAR, it may be possible to design analogs with enhanced selectivity and potency for specific ion channel subtypes, which could have therapeutic potential.
References
- 1. Variation of Two S3b Residues in KV4.1–4.3 Channels Underlies Their Different Modulations by Spider Toxin κ-LhTx-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. Spider venom peptides with unique fold selectively block Shaker-type potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
An In-depth Technical Guide to the Biological Targets of the Spider Venom Toxin Hm1a
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hm1a, a peptide toxin isolated from the venom of the Togo starburst tarantula (Heteroscodra maculata), has emerged as a potent and selective modulator of voltage-gated ion channels. Initially characterized as a potassium channel blocker, subsequent research has revealed its primary and most potent activity is on the voltage-gated sodium channel Nav1.1. This technical guide provides a comprehensive overview of the known biological targets of this compound, presenting quantitative data on its interactions, detailing the experimental methodologies used for their characterization, and illustrating the key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential and pharmacological applications of this compound.
Primary Biological Target: Voltage-Gated Sodium Channel Nav1.1
The principal biological target of this compound is the voltage-gated sodium channel subtype Nav1.1.[1][2][3] this compound acts as a gating modifier, potently inhibiting the inactivation of Nav1.1 channels.[4][5] This activity leads to an enhanced sodium current and neuronal hyperexcitability.[2][6]
Mechanism of Action
This compound selectively targets the Nav1.1 channel by binding to the S3b-S4 linker in domain IV and the S1-S2 loop, which are critical components of the channel's voltage-sensing and inactivation machinery.[2][5] By binding to this region, this compound inhibits both fast and slow inactivation of the Nav1.1 channel.[3][5] This modulation prevents the channel from entering a non-conducting state, thereby prolonging the sodium influx during an action potential.[2][6]
Signaling Pathway of Nav1.1 Modulation by this compound
Quantitative Data: this compound Activity on Voltage-Gated Sodium Channels
The following table summarizes the quantitative data for the interaction of this compound with various human Nav channel subtypes, as determined by electrophysiological recordings in Xenopus oocytes.
| Target | EC50 (nM) | Effect | Reference |
| hNav1.1 | 38 ± 6 | Potent inhibition of inactivation | [2] |
| hNav1.2 | 236 | Weaker effect on inactivation | [4] |
| hNav1.3 | 220 | Weaker effect on inactivation | [4] |
| hNav1.4 | No effect up to 1 µM | - | [4] |
| hNav1.5 | No effect up to 1 µM | - | [4] |
| hNav1.6 | No effect up to 1 µM | - | [4] |
| hNav1.7 | No effect up to 1 µM | - | [4] |
| hNav1.8 | No effect up to 1 µM | - | [4] |
Secondary Biological Targets: Voltage-Gated Potassium Channels
While Nav1.1 is the primary target, this compound also exhibits inhibitory effects on several subtypes of voltage-gated potassium (Kv) channels, although with significantly lower potency.[4]
Quantitative Data: this compound Activity on Voltage-Gated Potassium Channels
The table below details the inhibitory effects of this compound on various Kv channel subtypes.
| Target | IC50 (nM) / % Inhibition @ Concentration | Reference |
| Kv2.1 | 23% inhibition @ 100 nM | [4] |
| Kv2.2 | 19.7% inhibition @ 100 nM; 51% inhibition @ 300 nM | [4] |
| Kv4.1 | 280 | [4] |
| Kv4.2 | 39% inhibition @ 300 nM | [4] |
| Kv4.3 | 43% inhibition @ 300 nM | [4] |
Experimental Protocols
The characterization of this compound's biological targets has been achieved through a combination of experimental techniques, primarily electrophysiology and calcium imaging.
General Experimental Workflow for Target Identification
Electrophysiological Recording in Xenopus Oocytes
-
Channel Expression: Capped RNA (cRNA) encoding the desired ion channel subunit (e.g., human Nav1.1) is synthesized in vitro and injected into defolliculated Xenopus laevis oocytes. The oocytes are then incubated for 2-7 days to allow for channel expression.
-
Two-Electrode Voltage Clamp (TEVC):
-
Solutions: The standard bath solution (ND96) typically contains (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, and 5 HEPES, adjusted to a pH of 7.4.
-
Recording: Oocytes are voltage-clamped at a holding potential of -90 mV. To elicit sodium currents, depolarizing voltage steps are applied (e.g., to -30 mV for 100 ms).
-
Toxin Application: this compound is applied to the bath solution at varying concentrations to determine its effect on channel gating and to construct dose-response curves for EC50/IC50 value calculation.
-
Whole-Cell Patch Clamp Recording in Cultured Neurons
-
Cell Culture: Dorsal root ganglion (DRG) or trigeminal ganglion (TG) neurons are dissected from rodents, dissociated, and cultured on coverslips.
-
Recording:
-
External Solution: Typically contains (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
Internal (Pipette) Solution: Typically contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and 4 Mg-ATP, adjusted to pH 7.3.
-
Protocol: Neurons are held at a holding potential of -90 mV. Sodium currents are evoked by depolarizing steps. Current clamp recordings can also be performed to assess the effect of this compound on action potential firing.
-
Ratiometric Calcium Imaging
-
Cell Loading: Cultured sensory neurons are loaded with a calcium-sensitive dye, such as Fura-2 AM.
-
Imaging: Cells are alternately excited at 340 nm and 380 nm, and the emission at 510 nm is recorded. An increase in the 340/380 nm fluorescence ratio indicates an increase in intracellular calcium.
-
Experiment: A baseline fluorescence ratio is established before the application of this compound. The change in the fluorescence ratio upon toxin application is used to assess neuronal activation. Tetrodotoxin (TTX) can be used to confirm the involvement of voltage-gated sodium channels.[2]
Physiological and Pathophysiological Relevance
The selective activation of Nav1.1 by this compound has significant physiological consequences. In sensory neurons, this leads to hyperexcitability, which manifests as pain and mechanical hypersensitivity.[1][6] In the central nervous system, the potentiation of Nav1.1 activity can lead to convulsions.[1] These effects underscore the critical role of Nav1.1 in regulating neuronal excitability. The selectivity of this compound for Nav1.1 makes it a valuable pharmacological tool for studying the specific roles of this channel in pain pathways and neurological disorders such as epilepsy.[1]
Conclusion
This compound is a potent and selective gating modifier of the voltage-gated sodium channel Nav1.1. Its ability to inhibit channel inactivation provides a powerful mechanism for modulating neuronal excitability. While it exhibits some off-target effects on certain Kv channels, its selectivity for Nav1.1 is remarkable. The detailed understanding of its biological targets and mechanism of action, facilitated by the experimental protocols outlined in this guide, positions this compound as a critical research tool and a potential lead for the development of novel therapeutics targeting Nav1.1-related pathologies.
References
In Vitro Electrophysiological Profile of Hm1a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro electrophysiological effects of Hm1a, a potent and selective peptide toxin isolated from the venom of the tarantula Heteroscodra maculata. This compound has emerged as a critical pharmacological tool for studying the function of the voltage-gated sodium channel Nav1.1 and holds potential for therapeutic development in neurological disorders.
Core Mechanism of Action
This compound selectively targets the voltage-gated sodium channel Nav1.1, acting as a gating modifier.[1][2] Its primary mechanism involves the inhibition of fast inactivation, which leads to a persistent sodium current and neuronal hyperexcitability.[1][3][4][5] This effect is mediated by the binding of this compound to the extracellular S1-S2 and S3-S4 loops of the domain IV voltage sensor (VSDIV) of the Nav1.1 channel.[1][4] By hindering the movement of this voltage sensor, this compound slows and reduces the extent of fast inactivation and also impedes the entry of the channel into a slow inactivated state.[4]
Quantitative Analysis of this compound Effects on Ion Channels
The following tables summarize the quantitative data on the effects of this compound on various voltage-gated sodium and potassium channels.
Table 1: Effects of this compound on Voltage-Gated Sodium (Nav) Channels
| Channel Subtype | Cell Type | Technique | Parameter | Value | Reference |
| hNav1.1 | Xenopus oocytes | Two-Electrode Voltage Clamp | EC50 (Inhibition of Inactivation) | 38 ± 6 nM | [1] |
| hNav1.1 | HEK293T cells | Whole-Cell Patch Clamp | EC50 (Efficacy) | 7.5 ± 0.2 nM | [6] |
| hNav1.1 | HEK293T cells | Whole-Cell Patch Clamp | EC50 (Sensitivity) | 6.7 ± 0.1 nM | [6] |
| hNav1.2 | Xenopus oocytes | Two-Electrode Voltage Clamp | Weak inhibition of inactivation | - | [1] |
| hNav1.3 | Xenopus oocytes | Two-Electrode Voltage Clamp | Weak inhibition of inactivation | - | [1] |
| hNav1.3 | HEK293T cells | Whole-Cell Patch Clamp | EC50 (Efficacy) | 39.5 ± 0.2 nM | [6] |
| hNav1.3 | HEK293T cells | Whole-Cell Patch Clamp | EC50 (Sensitivity) | 28.1 ± 0.1 nM | [6] |
| hNav1.4 - hNav1.8 | Xenopus oocytes | Two-Electrode Voltage Clamp | No effect | - | [1] |
| hNav1.2, hNav1.4-hNav1.8 | HEK293T or CHO cells | Whole-Cell Patch Clamp | No effect at concentrations up to 50 nM | - | [6] |
Table 2: Effects of this compound on Voltage-Gated Potassium (Kv) Channels
| Channel Subtype | Concentration | % Inhibition | Reference |
| mKv4.1 | 5 µM | ≤20% | [1] |
| Kv2.1 | 100 nM | ~20% | [7] |
| Kv2.2 | 100 nM | ~20% | [7] |
| Kv4 channels | 300 nM | ~40% | [7] |
| hERG (Kv11.1) | 300 nM | ~10% | [7] |
Table 3: Electrophysiological Effects of this compound on Neurons
| Cell Type | Parameter | Control Value | Value with this compound | Concentration | Reference |
| Mouse Trigeminal (TG) Neurons | Resting Membrane Potential | -55 ± 6 mV | -56 ± 6 mV | 500 nM | [1][3] |
| Mouse Trigeminal (TG) Neurons | Action Potential Width | 6.5 ms | 8.6 ms (28.3 ± 8.4% increase) | 500 nM | [1][3] |
| Mouse Trigeminal (TG) Neurons | Spike Frequency (20 pA injection) | - | Robustly enhanced | 500 nM | [1][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is used for the heterologous expression and characterization of ion channels.
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired human Nav channel α-subunits.
-
Incubation: Injected oocytes are incubated to allow for channel expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard external solution.
-
Two microelectrodes are inserted into the oocyte, one for voltage clamping and one for current recording.
-
Voltage Protocol for Nav Channels: From a holding potential of -90 mV, depolarizing pulses are applied to elicit sodium currents. For example, repeated pulses to -30 mV for Nav1.1-1.7 or 0 mV for Nav1.8 are applied for 100 ms.[1]
-
Drug Application: this compound is applied via the perfusion system at varying concentrations to determine its effect on channel kinetics.
-
Data Analysis: The recorded currents are analyzed to determine parameters such as the half-maximal effective concentration (EC50) for the inhibition of inactivation.
-
Whole-Cell Patch Clamp in Mammalian Cells
This method allows for high-resolution recording of ionic currents from single cells expressing the channel of interest.
-
Cell Culture and Transfection: HEK293 or CHO cells are cultured and stably transfected with the cDNA for the human Nav channel α-subunit and auxiliary β-subunits.[8]
-
Cell Preparation: Cells are detached and resuspended in a serum-free medium for recording.[8]
-
Electrophysiological Recording:
-
A glass micropipette filled with an intracellular solution is brought into contact with a cell to form a high-resistance seal.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
Voltage Protocol for Activation: To study the voltage dependence of activation, cells are held at -120 mV and then depolarized in increments (e.g., 5 mV steps from -120 mV to +30 mV for 100 ms).[5]
-
Voltage Protocol for Inactivation: To assess steady-state inactivation, a series of prepulses at different voltages are applied before a test pulse to measure the fraction of available channels.[5]
-
Drug Application: this compound is applied to the bath solution at known concentrations.
-
Data Analysis: Current amplitudes, time constants of inactivation, and shifts in the voltage dependence of activation and inactivation are measured and analyzed.[5][9]
-
Current Clamp Recording in Primary Neurons
This technique is used to study the effects of this compound on neuronal excitability.
-
Neuron Culture: Dorsal root ganglion (DRG) or trigeminal ganglion (TG) neurons are dissected from rodents and cultured.[1][3]
-
Electrophysiological Recording:
-
The whole-cell patch-clamp technique is used in the current-clamp configuration.
-
Measurement of Resting Membrane Potential: The membrane potential is recorded with no current injection.
-
Action Potential Firing: A series of depolarizing currents (e.g., 20 pA for 1 second) are injected to elicit action potentials.[1][3]
-
Drug Application: this compound is applied to the external bath solution via a perfusion system.[1]
-
Data Analysis: Changes in resting membrane potential, action potential threshold, firing frequency, and action potential duration are quantified before and after toxin application.[1][3]
-
Solutions for Neuronal Recordings:
-
Intracellular Solution (in mM): 135 KCl, 2 MgCl2, 2 MgATP, 5 EGTA-Na, 10 HEPES-Na; adjusted to pH 7.4.[1]
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES-Na, 5 glucose; adjusted to pH 7.4.[1]
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
References
- 1. Selective spider toxins reveal a role for Nav1.1 channel in mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. psi.pitt.edu [psi.pitt.edu]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Voltage-Gated Sodium Channel Modulation by a New Spider Toxin Ssp1a Isolated From an Australian Theraphosid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Discovery and Isolation of Hm1a: A Potent and Selective Modulator of Naᵥ1.1 Channels from Heteroscodra maculata
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Hm1a (δ-theraphotoxin-Hm1a), a peptide toxin derived from the venom of the Togo starburst tarantula, Heteroscodra maculata. This compound has garnered significant scientific interest due to its potent and selective agonistic activity on the voltage-gated sodium channel Naᵥ1.1. This property makes it a valuable molecular tool for studying the physiology of Naᵥ1.1 and a potential therapeutic lead for channelopathies associated with this ion channel, such as certain forms of epilepsy.[1][2]
Discovery and Initial Identification
The quest for novel modulators of nociceptors led researchers to screen a diverse array of animal venoms.[3] During this screening process, the venom of Heteroscodra maculata was observed to robustly excite a subset of sensory neurons.[4] This activity prompted the fractionation of the crude venom to isolate the active components. Two peptides were identified and named δ-theraphotoxin-Hm1a (this compound) and δ-theraphotoxin-Hm1b (Hm1b).[4] Initial characterization revealed these peptides to be inhibitor cysteine knot (ICK) toxins.[4] Subsequent experiments with synthetic this compound confirmed its ability to trigger responses in dorsal root ganglion (DRG) neurons, validating it as a key active component of the venom.[4]
Physicochemical and Pharmacological Properties of this compound
This compound is a peptide neurotoxin that has been demonstrated to be a potent and selective agonist of the voltage-gated sodium channel Naᵥ1.1.[1] While initially described as a blocker of Kᵥ4.1 potassium channels, further studies revealed its primary physiological target to be Naᵥ1.1.[4] The toxin exhibits significantly weaker effects on other Naᵥ channel subtypes.[2][4] The selective activation of Naᵥ1.1 by this compound has been shown to rescue action potential firing in GABAergic interneurons in a mouse model of Dravet syndrome, highlighting its therapeutic potential.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's interaction with various voltage-gated ion channels.
| Target Channel | Cell Type | Effect | EC₅₀/IC₅₀ | Reference |
| hNaᵥ1.1 | Xenopus oocytes | Inactivation Inhibition | 38 ± 6 nM | [4] |
| hNaᵥ1.1 | HEK293T cells | Potentiation | 6.7 ± 0.1 nM | [2] |
| hNaᵥ1.2 | Xenopus oocytes | Weak Inactivation Inhibition | - | [4] |
| hNaᵥ1.3 | Xenopus oocytes | Weak Inactivation Inhibition | - | [4] |
| hNaᵥ1.3 | HEK293T cells | Potentiation | 28.1 ± 0.1 nM | [2] |
| hNaᵥ1.4 | Xenopus oocytes | No Effect | - | [4] |
| hNaᵥ1.5 | Xenopus oocytes | No Effect | - | [4] |
| hNaᵥ1.6 | Xenopus oocytes | No Effect | - | [4] |
| hNaᵥ1.7 | Xenopus oocytes | No Effect | - | [4] |
| hNaᵥ1.8 | Xenopus oocytes | No Effect | - | [4] |
| mKᵥ4.1 | Xenopus oocytes | Weak Blockade (≤20% at 5 µM) | - | [4] |
Experimental Protocols
This section details the methodologies for the isolation and characterization of this compound.
Venom Fractionation and Peptide Isolation
The initial step in isolating this compound involves the fractionation of crude Heteroscodra maculata venom using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
Protocol:
-
Venom Preparation: Lyophilized crude venom (1 mg) is reconstituted in solvent A (0.1% formic acid in water).
-
Chromatography System: A Shimadzu Prominence HPLC system equipped with a C₁₈ RP-HPLC column (e.g., Jupiter 250 x 4.6 mm, 5 µm) is used.
-
Mobile Phases:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 90% acetonitrile, 0.1% formic acid in water.
-
-
Gradient Elution: A linear gradient of solvent B is applied at a flow rate of 1 ml/min as follows:
-
5% B for 5 minutes.
-
5-20% B over 5 minutes.
-
20-40% B over 40 minutes.
-
-
Detection and Collection: Absorbance is monitored at 214 nm and 280 nm. Fractions corresponding to absorbance peaks are collected.
-
Post-Processing: Collected fractions are lyophilized and stored at -20°C for subsequent analysis.
Peptide Identification and Sequencing
Following purification, the molecular weight and sequence of the isolated peptide are determined.
Protocol:
-
Mass Spectrometry: The molecular mass of the purified peptide is determined using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).
-
Edman Sequencing: The primary amino acid sequence of the peptide is determined through automated Edman degradation.
Electrophysiological Characterization
The functional activity of this compound on voltage-gated ion channels is assessed using patch-clamp electrophysiology on heterologous expression systems.
Protocol (using HEK293T cells):
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently transfected with the cDNA encoding the desired human Naᵥ channel α-subunit (e.g., hNaᵥ1.1) and auxiliary β subunits.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed at room temperature using a patch-clamp amplifier.
-
Solutions:
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with NaOH.
-
Intracellular solution (in mM): 105 CsF, 35 NaCl, 10 EGTA, 10 HEPES, pH 7.2 with CsOH.
-
-
Recording Procedure:
-
Glass micropipettes with a resistance of 1-3 MΩ are used to form a giga-ohm seal with the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
Voltage protocols are applied to elicit ionic currents. For Naᵥ channels, a typical protocol involves holding the membrane potential at -90 mV and applying depolarizing steps.
-
This compound is applied to the cells via the extracellular perfusion system at varying concentrations to determine its effect on channel gating and to generate concentration-response curves.
-
-
Data Analysis: The recorded currents are analyzed to determine parameters such as the half-maximal effective concentration (EC₅₀), changes in the voltage-dependence of activation and inactivation, and effects on current kinetics.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for the isolation and characterization of this compound.
Signaling Pathway of this compound Action
References
- 1. researchgate.net [researchgate.net]
- 2. Selective NaV1.1 activation rescues Dravet syndrome mice from seizures and premature death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Embryonic Kidney (HEK293) Cells Express Endogenous Voltage-Gated Sodium Currents and Nav1.7 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of the Nav1.1 domain IV voltage sensor reveals coupling between inactivation gating processes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacology and Toxicology Profile of Hm1a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heteroscodratoxin-1a (Hm1a), a peptide toxin isolated from the venom of the tarantula Heteroscodra maculata, has emerged as a potent and selective modulator of the voltage-gated sodium channel Nav1.1.[1][2] This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, with a focus on its mechanism of action, receptor interactions, and potential therapeutic applications. The information is presented to aid researchers, scientists, and drug development professionals in understanding the profile of this intriguing peptide.
Pharmacology
Mechanism of Action
This compound primarily acts as a gating modifier of the Nav1.1 channel.[1] Its mechanism involves a direct interaction with the voltage-sensing domain of domain IV (VSDIV), specifically targeting the extracellular loops connecting transmembrane segments S1-S2 and S3-S4.[1] This interaction inhibits the movement of the VSDIV, thereby hindering both fast and slow inactivation of the channel.[1] The inhibition of inactivation results in a persistent sodium current and a depolarizing shift in the voltage dependence of inactivation.[3]
Signaling Pathway
The interaction of this compound with the Nav1.1 channel leads to a cascade of events that ultimately alter neuronal excitability. The binding of this compound to the VSDIV prevents the conformational changes required for both fast and slow inactivation, leading to a sustained influx of Na+ ions during membrane depolarization. This results in a prolongation of the action potential and an increase in neuronal firing frequency.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is an increase in neuronal excitability. In vitro studies on sensory neurons have shown that this compound robustly enhances the spike frequency during current injection and significantly prolongs the action potential duration.[2] For instance, one study reported a 28.3 ± 8.4% increase in the action potential width in trigeminal neurons.[2] this compound does not, however, alter the resting membrane potential.[2]
Selectivity Profile
This compound exhibits a high degree of selectivity for the Nav1.1 channel.
| Channel Subtype | Effect | EC50/IC50 | Reference |
| Nav Channels | |||
| hNav1.1 | Potent inhibition of inactivation | 38 ± 6 nM (EC50) | [2] |
| hNav1.2 | Weaker inhibition of inactivation | Not specified | [2] |
| hNav1.3 | Weaker inhibition of inactivation | Not specified | [2] |
| hNav1.4 - 1.8 | No effect | - | [2] |
| Kv Channels | |||
| mKv4.1 | Weak block | ≤20% block at 5 µM | [2] |
| Kv2.2, Kv4.1, Kv4.3 | Weak inhibitor | ~300 nM (IC50) | [1] |
| Kv1.1–Kv1.6, Kv3.4 | No effect | - | [1] |
| Kv1.7, Kv10.1, Kv11.1, KCa1.1, KCa2.2, KCa3.1 | No significant effect at 300 nM | - | [1] |
Table 1: Selectivity Profile of this compound on Voltage-Gated Sodium and Potassium Channels.
Toxicology Profile
The toxicological profile of this compound is not yet fully characterized. However, in vivo studies have demonstrated significant toxicity upon direct central nervous system administration.
| Route of Administration | Species | Observed Effects | LD50 | Reference |
| Intracerebroventricular (ICV) | Mouse | Convulsions, spasms, tremors, and rapid death | Not determined |
Table 2: In Vivo Toxicology of this compound.
Further studies are required to determine the LD50 and to assess the systemic toxicity, immunogenicity, and other potential adverse effects of this compound.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
The functional effects of this compound on Nav1.1 channels are typically assessed using the whole-cell patch-clamp technique on cells heterologously expressing the channel or on primary neurons.
Objective: To measure the effect of this compound on the gating properties of Nav1.1 channels.
Materials:
-
Cells expressing human Nav1.1 channels (e.g., HEK293 or CHO cells).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3).
-
Patch-clamp amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Culture cells expressing Nav1.1 channels on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.
-
Transfer a coverslip with cells to the recording chamber and perfuse with external solution.
-
Establish a giga-ohm seal between the patch pipette and a cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline Nav1.1 currents using appropriate voltage protocols (e.g., a series of depolarizing steps from a holding potential of -100 mV).
-
Perfuse the cell with the external solution containing this compound at the desired concentration.
-
Record Nav1.1 currents in the presence of this compound using the same voltage protocols.
-
Analyze the data to determine the effects of this compound on channel activation, inactivation, and recovery from inactivation.
Binding Affinity Assay (Hypothetical Protocol)
While a specific protocol for determining the binding affinity of this compound to Nav1.1 has not been detailed in the reviewed literature, a radioligand binding assay could be employed.
Objective: To determine the dissociation constant (Kd) of this compound for the Nav1.1 channel.
Materials:
-
Membrane preparations from cells expressing Nav1.1.
-
Radiolabeled this compound (e.g., with 125I).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4).
-
Non-specific binding competitor (e.g., a high concentration of unlabeled this compound or another Nav1.1 ligand).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparations with varying concentrations of radiolabeled this compound in the binding buffer.
-
For determining non-specific binding, perform a parallel incubation in the presence of a high concentration of the non-specific competitor.
-
After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding as a function of radioligand concentration and fit the data to a one-site binding model to determine the Kd and Bmax.
Conclusion
This compound is a valuable pharmacological tool for studying the function of Nav1.1 channels and holds potential for therapeutic development, particularly in conditions where enhancing Nav1.1 activity could be beneficial. Its high selectivity for Nav1.1 over other sodium and potassium channel subtypes makes it an attractive candidate for further investigation. However, a thorough toxicological evaluation is imperative to assess its safety profile before any clinical applications can be considered. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the properties of this potent and selective peptide toxin.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms governing the selective interaction of the spider venom peptide Hm1a with the voltage-gated sodium channel Nav1.1. Understanding these determinants is crucial for the development of novel therapeutics targeting Nav1.1-related channelopathies, such as Dravet syndrome.
Introduction
This compound, a peptide isolated from the venom of the tarantula Heteroscodra maculata, has emerged as a potent and selective positive modulator of the Nav1.1 channel.[1] Nav1.1 is predominantly expressed in fast-spiking inhibitory interneurons of the central nervous system, and its dysfunction is linked to severe epileptic encephalopathies.[1] this compound's ability to rescue Nav1.1 function has positioned it as a promising lead compound for precision therapies.[1] This document delves into the structural and functional basis of this compound's selectivity for Nav1.1, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Mechanism of Action: Targeting the Domain IV Voltage Sensor
The selectivity of this compound for Nav1.1 is primarily attributed to its interaction with the domain IV voltage sensor (VSDIV) of the channel.[2] Specifically, this compound binds to the extracellular loops connecting the S1-S2 and S3-S4 transmembrane segments of domain IV. This binding inhibits the movement of the VSDIV, a critical component in the channel's inactivation process. By "trapping" the VSDIV in a resting or intermediate state, this compound hinders both fast and slow inactivation of the Nav1.1 channel.[2] This leads to a potentiation of the sodium current, thereby compensating for the loss-of-function phenotypes associated with Nav1.1 mutations.
While the precise amino acid residues mediating this interaction are still under investigation, mutagenesis studies on homologous toxins and channels suggest that a hydrophobic patch on the surface of this compound is crucial for binding. This hydrophobic face likely interacts with complementary nonpolar residues within the S1-S2 and S3-S4 loops of Nav1.1. The unique amino acid composition and conformation of these loops in Nav1.1, compared to other Nav channel subtypes, are thought to be the primary determinants of this compound's remarkable selectivity.
Quantitative Analysis of this compound-Nav Channel Interactions
The following tables summarize the quantitative data on the effects of this compound on various human Nav channel subtypes, as determined by whole-cell patch-clamp electrophysiology.
Table 1: Potency of this compound on Human Nav Channel Subtypes
| Channel Subtype | EC50 (nM) | Reference |
| hNav1.1 | 6.7 ± 0.1 | [3] |
| hNav1.2 | > 1000 | [4] |
| hNav1.3 | 28.1 ± 0.1 | [3] |
| hNav1.4 | No significant effect | [3] |
| hNav1.5 | No significant effect | [3] |
| hNav1.6 | No significant effect | [3] |
| hNav1.7 | No significant effect | [3] |
| hNav1.8 | No significant effect | [3] |
Table 2: Effects of this compound on the Biophysical Properties of hNav1.1
| Biophysical Parameter | Effect of this compound | Concentration | Reference |
| Voltage of half-maximal activation (V0.5 act) | No significant change | 50 nM | [3] |
| Voltage of half-maximal inactivation (V0.5 inact) | Depolarizing shift | 50 nM | [3] |
| Slope factor of steady-state inactivation | Increased | 5-50 nM | [3][5] |
| Time constant of fast inactivation (τfast) | Significantly increased | 5-50 nM | [3][5] |
| Time constant of slow inactivation (τslow) | Significantly increased | 5-50 nM | [5] |
| Persistent Current | Induced | 5-50 nM | [3] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the general steps for assessing the effect of this compound on Nav channels expressed in a heterologous system (e.g., HEK293 cells).
Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfect cells with plasmids encoding the desired human Nav channel α-subunit and the auxiliary β1 subunit using a suitable transfection reagent.
-
Co-transfect with a fluorescent protein (e.g., GFP) to identify successfully transfected cells.
-
Plate cells onto glass coverslips 24-48 hours post-transfection for electrophysiological recording.
Electrophysiological Recording:
-
Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
-
The internal solution should contain (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
Establish a giga-ohm seal between the patch pipette and the cell membrane of a fluorescently identified cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record sodium currents using a patch-clamp amplifier and appropriate data acquisition software.
-
Apply voltage protocols to measure channel activation, inactivation, and recovery from inactivation.
-
Bath apply this compound at various concentrations to determine its effect on the recorded currents.
Site-Directed Mutagenesis
To identify key residues involved in the this compound-Nav1.1 interaction, site-directed mutagenesis can be performed on both the toxin and the channel.
-
Generate mutant constructs of the Nav1.1 channel with single or multiple amino acid substitutions in the putative this compound binding site (VSDIV S1-S2 and S3-S4 loops).
-
Synthesize or express mutant versions of the this compound peptide with substitutions in the predicted hydrophobic binding patch.
-
Express the mutant channels in a heterologous system and perform electrophysiological recordings as described above.
-
Assess the effect of the wild-type and mutant this compound peptides on the wild-type and mutant Nav1.1 channels.
-
Changes in the EC50 or the biophysical effects of this compound will indicate the importance of the mutated residues in the interaction.
Visualizations
The following diagrams illustrate key concepts related to the molecular determinants of this compound selectivity for Nav1.1.
Caption: Mechanism of this compound's selective action on Nav1.1.
Caption: Workflow for determining this compound's effect on Nav1.1.
Caption: Logic of this compound's therapeutic potential.
Conclusion and Future Directions
The selective potentiation of Nav1.1 by this compound is a result of a specific molecular interaction with the VSDIV of the channel. The unique structural features of both the peptide and the channel's extracellular loops are the primary determinants of this selectivity. While significant progress has been made in understanding the mechanism of action, further research is needed to precisely map the interacting amino acid residues through high-resolution structural studies and comprehensive mutagenesis. Such studies will not only deepen our understanding of Nav channel pharmacology but also pave the way for the design of even more potent and selective Nav1.1 modulators for the treatment of devastating neurological disorders.
References
- 1. Selective NaV1.1 activation rescues Dravet syndrome mice from seizures and premature death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of the Nav1.1 domain IV voltage sensor reveals coupling between inactivation gating processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Selective spider toxins reveal a role for Nav1.1 channel in mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Interaction of Hm1a with Voltage-Gated Potassium Channels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hm1a, a peptide toxin isolated from the venom of the Togo starburst tarantula (Heteroscodra maculata), has garnered significant interest for its potent and selective modulation of voltage-gated sodium channels, particularly Nav1.1. Initially described as κ-theraphotoxin-Hm1a, it was presumed to be a moderate-affinity blocker of voltage-gated potassium (Kv) channels. However, subsequent and more detailed investigations have revealed that its primary physiological target is the Nav1.1 channel, where it acts as a gating modifier by inhibiting inactivation. Its interaction with Kv channels is, by contrast, significantly weaker and less potent. This guide provides a comprehensive technical overview of the interaction between this compound and voltage-gated potassium channels, presenting the available quantitative data, detailing the experimental protocols used for its characterization, and visualizing the key concepts and workflows. The information presented herein is critical for researchers and drug development professionals aiming to understand the selectivity profile of this compound and its potential off-target effects.
Quantitative Data Summary
The interaction of this compound with various voltage-gated potassium channel subtypes is characterized by low affinity and modest inhibition, especially when compared to its potent effects on Nav1.1. The following table summarizes the available quantitative data on the effects of this compound on different Kv channels.
| Kv Channel Subtype | Toxin Concentration | Effect | Reference |
| mKv4.1 | Up to 5 µM (synthetic) | ≤20% current inhibition | [1] |
| mKv4.1 | 1 µM (native) | No block observed | [1] |
| General outward K+ currents | 500 nM | Unaffected in cultured sensory neurons | [1] |
| Kv2.1 | 100 nM | ~20% inhibition | [2] |
| Kv2.2 | 100 nM | ~20% inhibition | [2] |
| Kv4 channels | 300 nM | ~40% inhibition | [2] |
| hERG (Kv11.1) | 300 nM | ~10% inhibition | [2] |
This data highlights the low potency of this compound against the tested potassium channels, with only partial block observed at high nanomolar to micromolar concentrations.
Experimental Protocols
The characterization of this compound's effects on voltage-gated potassium channels has primarily been achieved through electrophysiological techniques. The following sections detail the typical methodologies employed in these studies.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used for the heterologous expression and functional characterization of ion channels.
-
Oocyte Preparation : Xenopus laevis oocytes are surgically harvested and defolliculated, typically using collagenase treatment.
-
cRNA Injection : Oocytes are injected with cRNA encoding the specific Kv channel α-subunit of interest. For some Kv channels, co-injection with cRNA for auxiliary β-subunits is necessary for proper channel expression and function.
-
Incubation : Injected oocytes are incubated for 2-7 days to allow for channel expression and insertion into the oocyte membrane.
-
Electrophysiological Recording :
-
An oocyte is placed in a recording chamber and perfused with a specific extracellular solution (e.g., ND96).
-
Two microelectrodes, filled with a high potassium salt solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.
-
A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents.
-
To elicit Kv channel currents, the membrane potential is typically held at a negative potential (e.g., -90 mV) and then stepped to a series of depolarizing potentials.
-
This compound is applied to the bath at various concentrations to determine its effect on the channel's current amplitude and gating kinetics.
-
Whole-Cell Patch-Clamp Recordings
This technique allows for the recording of ionic currents from the entire membrane of a single cell, such as a cultured neuron or a cell line stably expressing the channel of interest.
-
Cell Culture : Dorsal root ganglion (DRG) or trigeminal ganglion (TG) neurons are cultured, or a cell line (e.g., HEK293 or CHO cells) is transfected to express the target Kv channel.
-
Pipette Fabrication : Glass micropipettes with a tip diameter of a few micrometers are fabricated and filled with an intracellular solution designed to mimic the cell's cytoplasm.
-
Seal Formation : The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration : A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Recording :
-
A patch-clamp amplifier is used to clamp the cell's membrane potential and record the resulting currents.
-
Voltage protocols similar to those used in TEVC are applied to activate the Kv channels.
-
The extracellular solution containing this compound is perfused over the cell to assess its impact on the recorded currents.
-
Visualizations
Experimental Workflow for Assessing this compound Selectivity
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biophysical effects of Hm1a, a potent and selective peptide toxin isolated from the venom of the spider Heteroscodra maculata, on the voltage-gated sodium channel Nav1.1. Mutations in the SCN1A gene, which encodes for the Nav1.1 channel, are linked to severe neurological disorders, including Dravet syndrome, a catastrophic form of epilepsy.[1][2] Understanding the modulation of Nav1.1 by toxins like this compound offers a promising avenue for the development of targeted precision therapies.[1]
Core Mechanism of Action
This compound acts as a selective agonist of Nav1.1 channels.[3] Its primary mechanism involves binding to the extracellular loops of the domain IV voltage sensor (VSDIV).[4][5] This interaction inhibits the gating movement of VSDIV, which in turn hinders both fast and slow inactivation of the channel.[1][3][4] The consequence of this modulation is a significant increase in persistent sodium current and an alteration of the channel's biophysical properties, ultimately leading to an increase in Nav1.1 availability during high-frequency stimulation.[3][4] This targeted action on Nav1.1 can restore the function of inhibitory interneurons, a key factor in the pathophysiology of Dravet syndrome, without significantly affecting excitatory neurons.[1]
Quantitative Analysis of this compound's Effects on Nav1.1 Biophysical Properties
The modulatory effects of this compound on human Nav1.1 (hNav1.1) channels have been quantified through various electrophysiological studies. The following tables summarize the key biophysical parameters altered by this compound.
| Parameter | Value | Notes | Reference |
| EC50 | 7.5 ± 0.2 nM | Efficacy | [3] |
| EC50 | 6.7 ± 0.1 nM | Sensitivity | [3] |
| EC50 | ~38 nM | [3] |
| Parameter | Condition | Value | Reference |
| V0.5 of Inactivation | Vehicle | -35.3 ± 1.8 mV | [3] |
| 50 nM this compound | -45.9 ± 1.3 mV | [3] | |
| Slope of Inactivation | Vehicle | 5.4 ± 0.5 | [3] |
| 5 nM this compound | 7.6 ± 0.9 | [3] | |
| 50 nM this compound | 11.0 ± 0.7 | [3] | |
| V1/2 of Slow Inactivation | Control | -68 ± 2 mV | [5] |
| 1 µM this compound | -42 ± 1 mV | [5] | |
| Voltage Dependence of Activation | Up to 50 nM this compound | No significant effect | [3] |
| Parameter | Condition | Value | Reference |
| Time Constant of Fast Inactivation (τfast) at 0 mV | Vehicle | 0.31 ± 0.03 ms | [3] |
| 50 nM this compound | 0.75 ± 0.3 ms | [3] | |
| Time Constant of Slow Inactivation (τslow) at 0 mV | Vehicle | 1.4 ± 0.4 ms | [3] |
| 5 nM this compound | 3.94 ± 0.6 ms | [3] | |
| 50 nM this compound | 5.97 ± 0.74 ms | [3] |
Experimental Protocols
The following methodologies are representative of the key experiments used to characterize the effects of this compound on Nav1.1 channels.
Cell Culture and Channel Expression
-
Cell Lines: Human Embryonic Kidney (HEK293T) or Chinese Hamster Ovary (CHO) cells are commonly used.[3]
-
Transfection: Cells are stably transfected to express human Nav1.1–Nav1.8 α subunits along with the human sodium channel β1 subunit to ensure proper channel function and mimic a more native environment.[3]
Electrophysiological Recordings
-
Method: Automated planar patch-clamp electrophysiology is a high-throughput method used for these studies. For oocyte expression systems, two-electrode voltage-clamp is employed.[3][5]
-
Whole-Cell Patch Clamp Recordings:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
-
Voltage Protocols:
-
Activation: To determine the voltage-dependence of activation, cells are held at a hyperpolarized potential (e.g., -120 mV) and then subjected to a series of depolarizing steps (e.g., from -120 mV to +30 mV in 5 mV increments for 100 ms). The peak currents are measured and normalized to the maximum current to construct a conductance-voltage curve.[3]
-
Steady-State Inactivation: To measure the voltage-dependence of steady-state inactivation, cells are held at various conditioning pre-pulse potentials for a set duration (e.g., 500 ms) before a test pulse to a depolarized potential (e.g., 0 mV) is applied to measure the fraction of available channels. The resulting currents are normalized and plotted against the pre-pulse potential.
-
Recovery from Inactivation: To assess the rate of recovery from fast inactivation, a two-pulse protocol is used. A depolarizing pulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential before a second test pulse is applied to measure the recovered current.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of this compound action and a typical experimental workflow for its characterization.
References
- 1. Targeting sodium channel voltage sensors with spider toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Selective NaV1.1 activation rescues Dravet syndrome mice from seizures and premature death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. librarysearch.colby.edu [librarysearch.colby.edu]
- 5. Pharmacology of the Nav1.1 domain IV voltage sensor reveals coupling between inactivation gating processes - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hm1a, a potent neurotoxin isolated from the venom of the Togo starburst tarantula (Heteroscodra maculata), has garnered significant interest within the scientific community for its selective modulation of voltage-gated ion channels. This technical guide provides a comprehensive overview of the primary amino acid sequence of this compound, its key physicochemical properties, and its well-documented effects on neuronal signaling pathways. Detailed methodologies for the key experiments utilized in its characterization are presented, offering a practical resource for researchers in the fields of toxinology, pharmacology, and neuroscience. Furthermore, this document includes structured data tables for quantitative analysis and a visual representation of the toxin's mechanism of action to facilitate a deeper understanding of its biological significance.
Primary Amino Acid Sequence and Physicochemical Properties of this compound
This compound is a 35-amino acid peptide characterized by an inhibitor cystine knot (ICK) motif, which confers significant structural stability.[1] The primary amino acid sequence of this compound is:
ECRYLFGGCSSTSDCCKHLSCRSDWKYCAWDGTFS
The disulfide bridge connectivity for this compound has been determined to be Cys2-Cys16, Cys9-Cys21, and Cys15-Cys28.[1] This intricate network of disulfide bonds is crucial for its three-dimensional structure and biological activity.
| Property | Value | Reference |
| Molecular Weight | 3997.46 Da | [1] |
| Isoelectric Point (pI) | ~7.7 | [2] |
| Structure | Inhibitor Cystine Knot (ICK) motif | [1] |
| Source | Venom of Heteroscodra maculata | [3][4] |
Mechanism of Action and Signaling Pathway
This compound is a highly selective modulator of the voltage-gated sodium channel NaV1.1.[3][4] It functions by inhibiting the fast inactivation of the channel, leading to a persistent sodium current.[3] This effect is achieved by binding to the S3b-S4 loop in domain IV of the NaV1.1 channel, a critical region for the inactivation process.[2] The sustained influx of sodium ions through the modified NaV1.1 channels leads to neuronal hyperexcitability.
Caption: Signaling pathway of this compound toxin.
Quantitative Data on this compound Activity
The biological activity of this compound has been quantified through various electrophysiological and functional assays. The following table summarizes key quantitative data on its effects on different ion channels.
| Target Ion Channel | Assay Type | Parameter | Value | Reference |
| hNaV1.1 | Two-electrode voltage-clamp (Xenopus oocytes) | EC50 | 38 ± 6 nM | [3] |
| hNaV1.2 | Two-electrode voltage-clamp (Xenopus oocytes) | - | Weaker effect than on hNaV1.1 | [3] |
| hNaV1.3 | Two-electrode voltage-clamp (Xenopus oocytes) | - | Weaker effect than on hNaV1.1 | [3] |
| hNaV1.4 - hNaV1.8 | Two-electrode voltage-clamp (Xenopus oocytes) | - | No effect | [3] |
| mKV4.1 | Two-electrode voltage-clamp (Xenopus oocytes) | % Blockade at 5 µM | ≤20% | [3] |
Experimental Protocols
The characterization of this compound has involved a series of sophisticated experimental techniques. The following sections provide detailed methodologies for the key experiments cited in the literature.
Venom Fractionation and Toxin Purification
This protocol describes the initial separation of crude venom to isolate the active peptide, this compound.
Workflow Diagram:
Caption: Workflow for this compound purification.
Materials:
-
Lyophilized Heteroscodra maculata venom
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 90% acetonitrile in 0.1% TFA
-
Reversed-phase HPLC system with a C18 column
-
Fraction collector
-
Cultured dorsal root ganglion (DRG) neurons
-
Calcium imaging setup
Procedure:
-
Venom Solubilization: Reconstitute 1 mg of lyophilized H. maculata venom in Solvent A.
-
HPLC Separation:
-
Inject the solubilized venom onto a C18 reversed-phase HPLC column.
-
Elute the peptides using a linear gradient of 0-60% Solvent B over 60 minutes at a flow rate of 1 mL/min.
-
-
Fraction Collection: Collect 1-minute fractions throughout the gradient elution.
-
Activity Screening:
-
Apply a small aliquot of each fraction to cultured DRG neurons.
-
Monitor for neuronal activation using calcium imaging.
-
-
Identification and Purification:
Peptide Sequencing
The primary amino acid sequence of the purified this compound is determined using Edman degradation.
Materials:
-
Purified this compound peptide
-
Edman sequencing system
-
Phenyl isothiocyanate (PITC)
-
Anhydrous trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Load the purified this compound peptide onto the sequencer's sample holder.
-
N-terminal Labeling: The N-terminal amino acid is reacted with PITC at a controlled pH to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using anhydrous TFA.
-
Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH) amino acid, which is then identified by chromatography.
-
Repetitive Cycles: The cycle of labeling, cleavage, and identification is repeated for the subsequent amino acids in the peptide chain until the entire sequence is determined.[3]
Electrophysiological Analysis using Two-Electrode Voltage-Clamp
This protocol details the method for characterizing the effect of this compound on ion channels expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the ion channel of interest (e.g., hNaV1.1)
-
Two-electrode voltage-clamp setup
-
Recording solution (for NaV channels): 100 mM NaCl, 5 mM HEPES, 1 mM MgCl2, 1.8 mM CaCl2, pH 7.6.[3]
-
Microelectrodes filled with 3 M KCl.[3]
-
Purified this compound toxin
Procedure:
-
Oocyte Preparation and Injection:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Inject each oocyte with cRNA encoding the target ion channel.
-
Incubate the oocytes for 1-4 days to allow for channel expression.[3]
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes for voltage clamping.
-
Record baseline channel activity using appropriate voltage protocols. For NaV channels, a typical protocol involves holding the membrane potential at -90 mV and applying depolarizing steps.[3]
-
-
Toxin Application:
-
Perfuse the recording chamber with a solution containing a known concentration of this compound.
-
Allow the toxin to equilibrate and record the channel activity in the presence of the toxin.
-
-
Data Analysis:
-
Measure the changes in channel gating properties, such as the current amplitude and inactivation kinetics, before and after toxin application.
-
Construct dose-response curves to determine the EC50 or IC50 of the toxin.
-
Calcium Imaging of Sensory Neurons
This protocol describes how to assess the ability of this compound to activate sensory neurons by measuring changes in intracellular calcium.
Materials:
-
Cultured dorsal root ganglion (DRG) or trigeminal ganglion (TG) neurons
-
Fura-2 AM calcium indicator dye
-
Fluorescence microscopy setup with an appropriate filter set for Fura-2
-
Physiological saline solution
-
Purified this compound toxin
Procedure:
-
Cell Loading:
-
Incubate the cultured neurons with Fura-2 AM in physiological saline for 30-60 minutes at 37°C to allow the dye to enter the cells.
-
Wash the cells to remove excess extracellular dye.
-
-
Baseline Imaging:
-
Place the coverslip with the loaded neurons on the microscope stage.
-
Acquire a series of baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.
-
-
Toxin Application:
-
Perfuse the cells with a solution containing this compound.
-
Continue to acquire fluorescence images during and after toxin application.
-
-
Data Analysis:
Conclusion
This compound stands out as a valuable molecular tool for probing the structure and function of voltage-gated sodium channels, particularly NaV1.1. Its high selectivity and potent activity make it a subject of interest for understanding the molecular basis of neuronal excitability and for the potential development of novel therapeutics targeting pain and epilepsy. The detailed experimental protocols provided in this guide are intended to facilitate further research into this fascinating neurotoxin and its interactions with its biological targets.
References
- 1. Spider Venom: Components, Modes of Action, and Novel Strategies in Transcriptomic and Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of the Nav1.1 domain IV voltage sensor reveals coupling between inactivation gating processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective spider toxins reveal a role for Nav1.1 channel in mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psi.pitt.edu [psi.pitt.edu]
Methodological & Application
Application Notes and Protocols for Hm1a Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hm1a, a peptide toxin isolated from the venom of the Togo starburst tarantula (Heteroscodra maculata), has emerged as a valuable pharmacological tool for studying voltage-gated sodium channels (NaV).[1][2][3] It exhibits high potency and selectivity for the NaV1.1 subtype, making it an excellent probe for elucidating the physiological and pathological roles of this specific channel.[1][2][4] This document provides detailed application notes and protocols for the use of this compound in patch-clamp electrophysiology studies to characterize its effects on NaV channels.
This compound primarily acts as a gating modifier of NaV channels.[3] Its principal mechanism of action involves the inhibition of both fast and slow inactivation processes, leading to a persistent sodium current and increased channel availability during high-frequency stimulation.[1][2][5][6] This effect is mediated by its binding to the voltage sensor of domain IV (VSDIV) of the NaV channel alpha subunit.[2][6] The unique selectivity of this compound for NaV1.1 provides a significant advantage in distinguishing its contribution from other co-expressed NaV subtypes.
Quantitative Data Summary
The following table summarizes the reported effects of this compound on various voltage-gated sodium channel subtypes, providing a clear comparison of its selectivity.
| Channel Subtype | Reported Effect | EC50 / IC50 | Reference |
| hNaV1.1 | Potent inhibition of inactivation | 38 ± 6 nM | [2][3][4] |
| hNaV1.2 | Weaker inhibition of inactivation | 236 nM | [3] |
| hNaV1.3 | Weaker inhibition of inactivation | 220 nM | [3] |
| hNaV1.4 | No significant effect | > 1 µM | [3][4] |
| hNaV1.5 | No significant effect | > 1 µM | [3] |
| hNaV1.6 | No significant effect | > 1 µM | [3][4] |
| hNaV1.7 | No significant effect | > 1 µM | [3][4] |
| hNaV1.8 | No significant effect | > 1 µM | [3][4] |
Experimental Protocols
Cell Preparation
These protocols are adaptable for various cell types expressing NaV channels, including primary neurons (e.g., dorsal root ganglion or trigeminal ganglion neurons), or heterologous expression systems like HEK293 or CHO cells stably expressing the NaV channel subtype of interest.[4]
-
Primary Neuron Culture : Dissect ganglia from embryonic or neonatal rodents and dissociate neurons using enzymatic digestion (e.g., with collagenase and dispase) followed by mechanical trituration. Plate neurons on coated coverslips (e.g., with poly-D-lysine and laminin) and culture in appropriate media for 24-48 hours before recording.
-
Transfected Cell Lines : Culture cells in standard growth medium. For electrophysiological recordings, passage cells onto glass coverslips 24 hours prior to the experiment to achieve 50-70% confluency.
Solutions and Reagents
External Solution (in mM):
-
140 NaCl
-
3 KCl
-
2 CaCl2
-
1 MgCl2
-
10 HEPES
-
10 Glucose
Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
Internal Solution (in mM):
-
140 CsF
-
10 NaCl
-
1 EGTA
-
10 HEPES
Adjust pH to 7.3 with CsOH and osmolarity to ~300 mOsm with sucrose.
This compound Toxin Preparation:
-
Reconstitute synthetic this compound in the external solution to create a high-concentration stock solution (e.g., 100 µM).
-
Store aliquots at -20°C or below.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution. It is recommended to use fatty acid-free bovine serum albumin (fafBSA) at 0.1% in the final dilution to prevent the peptide from sticking to perfusion tubing.[5]
Whole-Cell Patch-Clamp Recording
Equipment:
-
Inverted microscope
-
Micromanipulators
-
Patch-clamp amplifier
-
Data acquisition system and software
-
Perfusion system
Procedure:
-
Place the coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette and form a gigaohm seal (>1 GΩ) using gentle suction.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the voltage-clamp protocols.
Voltage-Clamp Protocols
The following protocols are designed to characterize the effects of this compound on NaV channel gating properties.
a) Protocol to Measure Effect on Current Amplitude and Inactivation:
-
Holding Potential (Vh): -90 mV to -120 mV to ensure channels are in a resting state.[4][5]
-
Test Pulse: Depolarize to a potential between -30 mV and 0 mV for 50-100 ms to elicit a robust sodium current.[4]
-
Procedure:
-
Record baseline currents in the external solution.
-
Apply this compound at the desired concentration through the perfusion system.
-
After a stable effect is reached (typically 2-5 minutes), record the currents in the presence of the toxin.
-
Observe for an increase in the sustained component of the current and a slowing of the inactivation kinetics.
-
b) Protocol for Steady-State Fast Inactivation:
-
Holding Potential (Vh): -120 mV.
-
Conditioning Pulses: Apply a series of 500 ms pre-pulses ranging from -140 mV to -20 mV in 10 mV increments.
-
Test Pulse: Immediately following each conditioning pulse, apply a 20 ms test pulse to 0 mV to measure the fraction of available channels.
-
Analysis: Normalize the peak current during the test pulse to the maximum current and plot against the conditioning pulse potential. Fit the data with a Boltzmann function to determine the half-inactivation voltage (V1/2) and the slope factor (k).
c) Protocol for Recovery from Inactivation:
-
Holding Potential (Vh): -100 mV.
-
Inactivating Pulse: A depolarizing pulse to 0 mV for 100 ms to inactivate the channels.
-
Recovery Interval: Return to the holding potential for a variable duration (from 1 ms to several seconds).
-
Test Pulse: A second pulse to 0 mV to assess the fraction of recovered channels.
-
Analysis: Plot the normalized peak current of the test pulse against the recovery interval duration and fit with an exponential function to determine the time constant of recovery.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on NaV1.1 channels.
Experimental Workflow for Patch-Clamp Studies
Caption: Workflow for this compound patch-clamp experiments.
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. researchgate.net [researchgate.net]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
Audience: Researchers, scientists, and drug development professionals.
Introduction
The human voltage-gated sodium channel Nav1.1, encoded by the SCN1A gene, is a crucial component for the initiation and propagation of action potentials in the nervous system.[1] Mutations in SCN1A are linked to a spectrum of seizure disorders, including Dravet syndrome, highlighting Nav1.1 as a significant target for therapeutic intervention.[1][2] Human Embryonic Kidney 293 (HEK293) cells are a widely used and effective expression system for studying the function and pharmacology of ion channels like Nav1.1 due to their robust growth and high transfection efficiency.[3][4]
Hm1a, a peptide toxin isolated from the venom of the spider Heria maculata, is a potent and selective activator of Nav1.1.[2][5] It modulates channel activity by delaying inactivation, which can rescue the function of hypoactive Nav1.1 channels.[2][6] This makes this compound a valuable research tool and a potential therapeutic lead for conditions caused by Nav1.1 loss-of-function.
This application note provides detailed protocols for the generation and maintenance of a stable HEK293 cell line expressing hNav1.1, and for the electrophysiological characterization of the channel's modulation by this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound on hNav1.1 channels expressed in heterologous systems.
Table 1: Potency of this compound on hNav1.1
| Parameter | Cell Type | EC50 Value | Reference |
| Efficacy (Sustained Current) | HEK293T | 7.5 ± 0.2 nM | [2][6] |
| Sensitivity (Change in Response) | HEK293T | 6.7 ± 0.1 nM | [2][6] |
| Inactivation Inhibition | Xenopus oocytes | 38 ± 6 nM | [5] |
Table 2: Biophysical Effects of this compound on hNav1.1 in HEK293 Cells
| Parameter | Concentration | Effect | Reference |
| Peak Current Amplitude | 250 nM | 16.8 ± 6.44% Increase | [7] |
| Inactivation (end of pulse/peak) | 250 nM | 28.4 ± 3.57% Reduction | [7] |
| V0.5 of Inactivation | 50 nM | Depolarizing shift from -35.3 ± 1.8 mV to -45.9 ± 1.3 mV | [2] |
Experimental Protocols
Protocol 1: Generation of a Stable hNav1.1-Expressing HEK293 Cell Line
This protocol outlines the key steps for creating a HEK293 cell line with stable integration and expression of the hNav1.1 α-subunit. The co-expression of β-subunits (e.g., β1 and β2) is recommended for more native-like channel kinetics, as HEK293 cells may have varying levels of endogenous β subunits.[8][9]
-
Vector Selection and Preparation :
-
Select a mammalian expression vector containing the full-length human SCN1A cDNA. The vector should also contain a selectable marker, such as resistance to an antibiotic like hygromycin or neomycin.
-
Prepare high-purity, endotoxin-free plasmid DNA.
-
-
Transfection :
-
Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) in a 37°C incubator with 5% CO2.[1]
-
One day before transfection, plate the cells to achieve 70-80% confluency on the day of transfection.[10]
-
Transfect the cells with the hNav1.1 expression vector using a suitable method, such as lipid-based transfection or electroporation.[3]
-
-
Selection of Stable Transfectants :
-
48 hours post-transfection, begin the selection process by adding the appropriate antibiotic to the culture medium.
-
Maintain the cells in the selection medium, replacing it every 3-4 days, until antibiotic-resistant colonies form. This may take 2-3 weeks.
-
-
Screening and Clonal Isolation :
-
Isolate individual resistant colonies using cloning cylinders or by limiting dilution.
-
Expand each clone and screen for hNav1.1 expression and function. This can be done using methods such as RT-PCR for mRNA expression, Western blot for protein expression, or whole-cell patch-clamp electrophysiology for functional validation.
-
-
Cell Line Characterization and Banking :
-
Select a clonal cell line that exhibits robust, stable hNav1.1 current expression.
-
Perform further characterization to ensure the stability of expression over multiple passages.[1]
-
Cryopreserve the validated cell line in a freezing medium (e.g., complete medium with 10% DMSO) and store it in liquid nitrogen.[1]
-
Protocol 2: Cell Culture and Maintenance of hNav1.1-HEK293 Cells
-
Thawing Cells :
-
Rapidly thaw the cryopreserved vial of cells in a 37°C water bath.[1]
-
Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
-
Routine Culture :
Protocol 3: Electrophysiological Analysis and this compound Application
This protocol describes the use of whole-cell patch-clamp electrophysiology to record hNav1.1 currents and assess the effects of this compound.
-
Cell Preparation :
-
Plate the hNav1.1-HEK293 cells onto glass coverslips at a low density 24-48 hours before recording.[11]
-
Allow cells to attach and grow to isolated, individual cells suitable for patching.
-
-
Solutions :
-
External Solution (in mM) : 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM) : 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
This compound Stock Solution : Prepare a concentrated stock solution of this compound in a suitable buffer (e.g., external solution with 0.1% BSA to prevent nonspecific binding) and store at -20°C or -80°C. Dilute to the final desired concentrations in the external solution immediately before use.
-
-
Recording Procedure :
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Using a micropipette puller, create patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal and obtain the whole-cell configuration on an isolated cell.
-
Record sodium currents using an appropriate voltage protocol. For example, to measure current-voltage relationships, apply depolarizing steps from a holding potential of -120 mV to test potentials from -85 mV to +65 mV.[4][12]
-
-
This compound Application :
-
First, record baseline hNav1.1 currents in the standard external solution.
-
Apply this compound by perfusing the recording chamber with the external solution containing the desired concentration of the peptide (e.g., 1 nM to 50 nM).[2][6]
-
Allow several minutes for the peptide's effect to stabilize before recording the post-application currents using the same voltage protocol.
-
Observe for characteristic effects of this compound on hNav1.1, such as an increase in peak current and a significant slowing of the current inactivation.[2][6]
-
Mechanism of Action
This compound selectively targets the voltage sensor of domain IV (VSDIV) in the Nav1.1 channel.[13] By binding to this region, it inhibits the gating movement that is critical for channel inactivation. This results in a delayed and incomplete inactivation process, leading to a persistent sodium current during depolarization. This selective activation can restore the function of GABAergic interneurons in disease models like Dravet syndrome, where Nav1.1 function is impaired.[2]
Conclusion
The stable expression of hNav1.1 in HEK293 cells provides a robust and reliable platform for investigating the channel's biophysical properties and pharmacology. This system, in conjunction with electrophysiological techniques, allows for detailed characterization of selective modulators like this compound. The protocols and data presented here serve as a comprehensive guide for researchers aiming to study Nav1.1 and to screen for novel therapeutics targeting this important ion channel.
References
- 1. Human SCN1A Stable Cell Line-HEK293 (CSC-RI0047) - Creative Biogene [creative-biogene.com]
- 2. Selective NaV1.1 activation rescues Dravet syndrome mice from seizures and premature death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Cell Line Generation: Methods & Protocol | Danaher Life Sciences [lifesciences.danaher.com]
- 4. Human Embryonic Kidney (HEK293) Cells Express Endogenous Voltage-Gated Sodium Currents and Nav1.7 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective spider toxins reveal a role for Nav1.1 channel in mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. storage.googleapis.com [storage.googleapis.com]
- 8. Cell line generation [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Transduction and expression of NaV channels in HEK293 and tsA201 cells [bio-protocol.org]
- 11. youtube.com [youtube.com]
- 12. bio.fsu.edu [bio.fsu.edu]
- 13. Pharmacology of the Nav1.1 domain IV voltage sensor reveals coupling between inactivation gating processes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing CHO Cell Lines for Preclinical Assessment of Hm1a Effects on Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of channelopathies, including epilepsy, cardiac arrhythmias, and pain syndromes. The spider venom peptide Hm1a has emerged as a potent and selective modulator of specific sodium channel subtypes, making it a valuable tool for research and a potential therapeutic lead. Chinese Hamster Ovary (CHO) cells provide a robust and reliable heterologous expression system for studying the effects of compounds like this compound on specific sodium channel isoforms in a controlled environment. This document provides detailed application notes and protocols for utilizing CHO cell lines to investigate the pharmacological effects of this compound on sodium channels.
Introduction to CHO Cells in Sodium Channel Research
CHO cells are a widely used mammalian expression system in pharmacological and toxicological studies.[1] Their popularity stems from their robust growth characteristics, amenability to genetic modification, and low endogenous expression of most ion channels, which provides a "clean" background for studying the activity of exogenously expressed channels.[2] This makes them an ideal platform for characterizing the subtype selectivity and mechanism of action of sodium channel modulators like this compound.
Studies have successfully used CHO cells to stably express various human sodium channel subtypes, including Nav1.1, Nav1.3, and Nav1.7, to investigate the effects of different compounds.[3][4][5] The primary effect of this compound is a potent delay in the fast inactivation of Nav1.1 and, to a lesser extent, Nav1.3 channels.[3][4] This leads to a significant persistent sodium current.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various human voltage-gated sodium channel subtypes expressed in CHO or other mammalian cells (HEK293T), as determined by electrophysiological studies.
Table 1: Potency of this compound on hNav1.1 and hNav1.3 Channels [3]
| Channel Subtype | Parameter | EC50 (nM) |
| hNav1.1 | Efficacy | 7.5 ± 0.2 |
| hNav1.1 | Sensitivity | 6.7 ± 0.1 |
| hNav1.3 | Efficacy | 39.5 ± 0.2 |
| hNav1.3 | Sensitivity | 28.1 ± 0.1 |
Table 2: Biophysical Effects of this compound on hNav1.1 Channels [4]
| Parameter | Condition | Value |
| Voltage Dependence of Activation | Vehicle | No significant change |
| 5 nM this compound | No significant change | |
| 50 nM this compound | No significant change | |
| Voltage Dependence of Inactivation | Vehicle | - |
| 50 nM this compound | Significant depolarizing shift | |
| Time Constant of Fast Inactivation | 50 nM this compound | Significantly increased |
| Recovery from Fast Inactivation | This compound | No significant impact |
Experimental Protocols
CHO Cell Culture and Maintenance
This protocol describes the standard procedure for culturing CHO cells stably expressing a human sodium channel subtype.
Materials:
-
CHO cell line stably expressing the desired Nav channel subtype
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418) or other appropriate selection antibiotic
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/dishes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Maintain CHO cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
For stable cell lines, include the appropriate concentration of selection antibiotic (e.g., 400 µg/mL G418) in the culture medium to ensure the continued expression of the target channel.
-
Culture the cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, then incubate with Trypsin-EDTA for 2-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with fresh culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed new flasks at the desired density.
Transient Transfection of CHO Cells
For transient expression, this protocol can be used to introduce the plasmid DNA encoding the sodium channel of interest into CHO cells.
Materials:
-
CHO-K1 cells
-
Plasmid DNA encoding the desired Nav channel α-subunit and β-subunits
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
Culture medium (as described above, without selection antibiotic)
-
6-well plates or other culture dishes
Procedure:
-
The day before transfection, seed CHO-K1 cells in 6-well plates at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, dilute the plasmid DNA for the α and β subunits in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™.
-
Combine the diluted DNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 10-15 minutes to allow for complex formation.
-
Add the DNA-transfection reagent complexes to the cells dropwise.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2 before proceeding with experimental analysis.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for recording sodium currents from CHO cells expressing Nav channels and assessing the effect of this compound.
Materials:
-
CHO cells expressing the target Nav channel
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH)
-
This compound peptide stock solution
-
Perfusion system
Procedure:
-
Plate the transfected or stable CHO cells on glass coverslips 24-48 hours before the experiment.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Place a coverslip with the cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline sodium currents using a voltage-clamp protocol. A typical protocol involves holding the cell at -120 mV and then depolarizing to various test potentials (e.g., from -80 mV to +60 mV in 10 mV increments).
-
After recording stable baseline currents, perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record sodium currents in the presence of this compound using the same voltage protocol.
-
Wash out the peptide with the external solution to observe any reversal of the effect.
-
Analyze the data to determine the effects of this compound on channel properties such as peak current amplitude, voltage-dependence of activation and inactivation, and inactivation kinetics.
Visualizations
References
Application Notes and Protocols for Hm1a in Mechanical Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hm1a, a potent and selective peptide toxin isolated from the venom of the Togo Starburst tarantula (Heteroscodra maculata), has emerged as a critical pharmacological tool for investigating the molecular mechanisms underlying mechanical pain.[1][2] These application notes provide a comprehensive guide to utilizing this compound in preclinical mechanical pain research, detailing its mechanism of action, experimental protocols for in vivo and in vitro models, and expected quantitative outcomes.
This compound selectively targets the voltage-gated sodium channel subtype Nav1.1, a key player in the propagation of action potentials in sensory neurons.[1][2] By potentiating Nav1.1 channels, this compound induces a state of hyperexcitability in a specific subset of myelinated Aδ-fibers, which are crucial for the sensation of mechanical pain.[1] This selectivity makes this compound an invaluable tool for dissecting the role of Nav1.1 in nociception and for screening potential analgesic compounds that target this channel.
Mechanism of Action: this compound and Nav1.1 Potentiation
This compound functions by binding to the Nav1.1 channel and inhibiting its inactivation.[1] This leads to a persistent sodium current during depolarization, resulting in a lower threshold for action potential firing and an increased firing frequency in response to stimuli.[1] The toxin exhibits high potency for human Nav1.1 with an EC50 of 38 ± 6 nM.[1] This selective potentiation of Nav1.1 in sensory neurons is directly linked to the induction of mechanical, but not thermal, pain hypersensitivity.[2]
Figure 1: this compound Signaling Pathway in Mechanical Pain.
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound observed in mechanical pain research studies.
Table 1: In Vitro Efficacy of this compound on Nav1.1
| Parameter | Value | Cell Type | Reference |
| EC50 for hNav1.1 | 38 ± 6 nM | Xenopus oocytes | [1] |
| Action Potential Width Increase | 28.3 ± 8.4% | Mouse Trigeminal Ganglion Neurons | [1] |
| Increase in Firing Frequency (at 50% of input-output) | 28.4% ± 7.0% | Fast-spiking GABAergic neurons | [2] |
Table 2: In Vivo Effects of this compound on Mechanical Sensitivity
| Experiment | This compound Concentration | Effect | Animal Model | Reference |
| Intraplantar Injection | 5 µM | Increased licking/biting behavior | Mouse | [1] |
| Intraplantar Injection | 500 nM | Mechanical allodynia (decreased withdrawal threshold) | Mouse | [2] |
| Application to receptive fields | 1 µM | Increased firing rate of Aδ-fibers to mechanical stimuli | Mouse (ex vivo) | [1] |
Experimental Protocols
In Vivo Assessment of Mechanical Allodynia
Objective: To assess the effect of this compound on mechanical sensitivity in rodents using the von Frey test.
Materials:
-
This compound peptide
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Von Frey filaments (calibrated set)
-
Testing chambers with a wire mesh floor
-
Syringes and needles for intraplantar injection
Protocol:
-
Animal Acclimation: Acclimate mice to the testing environment by placing them in the von Frey chambers on the wire mesh floor for at least 60 minutes before testing.
-
Baseline Measurement: Determine the baseline mechanical withdrawal threshold for each animal.
-
Start with a mid-range filament (e.g., 0.4g or 0.6g).
-
Apply the filament to the plantar surface of the hind paw with enough force to cause it to bend, and hold for 1-2 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% withdrawal threshold.
-
-
This compound Administration:
-
Prepare a solution of this compound in sterile PBS at the desired concentration (e.g., 500 nM or 5 µM).
-
Administer a 10 µl intraplantar injection into the hind paw of the mouse.
-
-
Post-Injection Assessment:
-
At various time points post-injection (e.g., 1, 2, 4, and 24 hours), re-assess the mechanical withdrawal threshold using the von Frey test as described in step 2.
-
-
Data Analysis:
-
Calculate the 50% paw withdrawal threshold for each animal at each time point.
-
Compare the post-injection thresholds to the baseline values to determine the effect of this compound on mechanical sensitivity.
-
Figure 2: In Vivo Experimental Workflow for this compound.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
Objective: To measure the effect of this compound on the electrophysiological properties of sensory neurons.
Materials:
-
Dissociated sensory neurons (e.g., dorsal root ganglion - DRG - neurons)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
This compound peptide
-
Extracellular and intracellular recording solutions
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).
Protocol:
-
Neuron Preparation: Plate dissociated sensory neurons on coverslips and culture overnight.
-
Recording Setup:
-
Place a coverslip with adherent neurons in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with extracellular solution.
-
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Whole-Cell Configuration:
-
Approach a neuron with the patch pipette and form a giga-ohm seal.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Baseline Recording:
-
In voltage-clamp mode, hold the neuron at a potential of -90 mV and apply depolarizing steps (e.g., to -30 mV) to elicit sodium currents.
-
In current-clamp mode, inject a series of depolarizing current steps (e.g., 20 pA) to elicit action potentials.
-
-
This compound Application:
-
Perfuse the chamber with extracellular solution containing this compound at the desired concentration (e.g., 500 nM).
-
-
Post-Hm1a Recording:
-
Repeat the voltage-clamp and current-clamp protocols to measure changes in sodium current inactivation, action potential firing frequency, and action potential width.
-
-
Data Analysis:
-
Analyze the recorded currents and voltage traces to quantify the effects of this compound.
-
In Vitro Calcium Imaging
Objective: To visualize and quantify changes in intracellular calcium in sensory neurons in response to this compound.
Materials:
-
Dissociated sensory neurons
-
Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscopy setup with appropriate filters for Fura-2
-
This compound peptide
Protocol:
-
Dye Loading:
-
Prepare a loading solution containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Incubate cultured sensory neurons in the loading solution for 30-45 minutes at 37°C in the dark.
-
-
Washing: Wash the cells with fresh HBSS to remove extracellular dye.
-
Imaging Setup:
-
Place the coverslip with dye-loaded neurons in a recording chamber on the microscope stage.
-
Continuously perfuse with HBSS.
-
-
Baseline Imaging:
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
-
This compound Application:
-
Perfuse the chamber with HBSS containing this compound at the desired concentration (e.g., 500 nM).
-
-
Post-Hm1a Imaging:
-
Continuously acquire fluorescence images to monitor changes in the 340/380 nm fluorescence ratio, which corresponds to changes in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio for individual cells over time.
-
Quantify the magnitude and kinetics of the this compound-induced calcium response.
-
Figure 3: In Vitro Experimental Approaches for this compound.
Conclusion
This compound is a powerful and selective tool for investigating the role of Nav1.1 in mechanical pain. The protocols outlined in these application notes provide a framework for utilizing this compound in both in vivo and in vitro experimental settings. By carefully designing and executing these experiments, researchers can gain valuable insights into the molecular mechanisms of mechanosensation and identify novel targets for the development of new pain therapeutics.
References
Application Notes and Protocols for Calcium Imaging Assays to Measure Hm1a-Induced Neuronal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hm1a is a potent and selective agonist of the voltage-gated sodium channel Nav1.1, which is predominantly expressed in the central nervous system.[1] Mutations in the gene encoding Nav1.1 are associated with several neurological disorders, including epilepsy and autism.[1] this compound has been shown to modulate neuronal excitability by inhibiting the inactivation of Nav1.1 channels, leading to an increase in persistent sodium currents.[1][2] This enhanced neuronal firing can, in turn, trigger downstream signaling events, including an influx of intracellular calcium. Calcium imaging is a widely used technique to monitor the activity of large neuronal populations with single-cell resolution, making it an ideal method to study the functional consequences of this compound application.[3][4][5]
These application notes provide a detailed protocol for utilizing calcium imaging assays to measure and quantify the effects of this compound on neuronal activity. The protocols described herein are applicable to both primary neuronal cultures and induced pluripotent stem cell (iPSC)-derived neurons.
Principle of the Assay
The fundamental principle of this assay is the use of fluorescent calcium indicators to visualize changes in intracellular calcium concentration ([Ca2+]i) as a proxy for neuronal activity.[4][6] Neuronal depolarization, such as that induced by the persistent activation of Nav1.1 channels by this compound, leads to the opening of voltage-gated calcium channels (VGCCs) and subsequent influx of extracellular calcium. This rise in [Ca2+]i can be detected by fluorescent indicators that exhibit a significant increase in fluorescence intensity upon binding to calcium.[7][8] By recording the changes in fluorescence over time, it is possible to quantify the frequency, amplitude, and duration of neuronal firing in response to this compound treatment.
Signaling Pathway of this compound-Induced Calcium Influx
The application of this compound to neurons expressing Nav1.1 channels initiates a signaling cascade that culminates in an increase in intracellular calcium. The key steps in this pathway are outlined below.
Caption: this compound signaling pathway leading to increased neuronal activity.
Experimental Workflow
The overall workflow for conducting a calcium imaging experiment to assess this compound-induced neuronal activity involves several key stages, from cell culture to data analysis.
Caption: Experimental workflow for calcium imaging of this compound-induced activity.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| Primary Neurons or iPSC-derived Neurons | Varies | Varies |
| Neurobasal Medium | Thermo Fisher Scientific | 21103049 |
| B-27 Supplement | Thermo Fisher Scientific | 17504044 |
| GlutaMAX Supplement | Thermo Fisher Scientific | 35050061 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Fluo-4 AM | Thermo Fisher Scientific | F14201 |
| Pluronic F-127 | Thermo Fisher Scientific | P3000MP |
| This compound Toxin | Smartox Biotechnology | HMA001-50010 |
| Hanks' Balanced Salt Solution (HBSS) | Thermo Fisher Scientific | 14025092 |
| 96-well imaging plates | Varies | Varies |
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format but can be adapted for other culture vessels.
1. Neuronal Cell Culture
-
For Primary Neurons:
-
Plate primary neurons (e.g., cortical or hippocampal) onto poly-D-lysine coated 96-well imaging plates at a density of 50,000-100,000 cells per well.
-
Culture the neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Maintain the cultures at 37°C in a humidified incubator with 5% CO2.
-
Allow the neurons to mature for at least 7-10 days in vitro (DIV) before performing the calcium imaging assay.
-
-
For iPSC-derived Neurons:
-
Differentiate human iPSCs into the desired neuronal subtype following an established protocol.
-
Plate the differentiated neurons onto Matrigel-coated 96-well imaging plates.
-
Culture the neurons in the appropriate maturation medium.
-
Allow the neurons to mature for the recommended period (typically several weeks) to form functional networks.[9]
-
2. Calcium Indicator Loading
-
For Chemical Dyes (e.g., Fluo-4 AM):
-
Prepare a 2 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
On the day of the experiment, prepare the loading solution by diluting the Fluo-4 AM stock solution to a final concentration of 2-5 µM in HBSS. Add an equal volume of the Pluronic F-127 stock solution to aid in dye dispersal.
-
Remove the culture medium from the wells and wash the cells once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-45 minutes at 37°C.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS or a suitable imaging buffer to the wells.
-
-
For Genetically Encoded Calcium Indicators (GECIs, e.g., GCaMP):
-
Transduce the neuronal cultures with a viral vector (e.g., AAV or lentivirus) expressing the GCaMP variant under a neuron-specific promoter (e.g., Synapsin).[9][10]
-
Allow sufficient time for GCaMP expression (typically 7-14 days).
-
On the day of the experiment, replace the culture medium with HBSS or a suitable imaging buffer.
-
3. Calcium Imaging
-
Place the 96-well plate on the stage of a high-content imaging system or a fluorescence microscope equipped with a camera and an environmental chamber to maintain 37°C and 5% CO2.
-
Acquire baseline fluorescence images for 2-5 minutes at a frame rate of 5-10 Hz.
-
Prepare a 2X working solution of this compound in HBSS.
-
Carefully add an equal volume of the 2X this compound solution to the wells to achieve the desired final concentration (e.g., 10-100 nM).
-
Immediately begin acquiring post-treatment fluorescence images for at least 10-15 minutes.
Data Analysis
-
Image Processing:
-
Fluorescence Intensity Measurement:
-
Extract the mean fluorescence intensity for each ROI in every frame.
-
-
Calculation of ΔF/F₀:
-
Spike Detection and Quantification:
-
Use a spike detection algorithm to identify calcium transients that exceed a certain threshold (e.g., 3 standard deviations above the baseline noise).
-
Quantify parameters such as spike frequency, amplitude, and duration for each neuron before and after this compound application.
-
Data Presentation
Summarize the quantitative data in tables for easy comparison.
Table 1: Effect of this compound on Neuronal Calcium Transients
| Treatment | Concentration (nM) | Mean Spike Frequency (Hz) | Mean Spike Amplitude (ΔF/F₀) | Percentage of Active Neurons (%) |
| Vehicle | - | 0.1 ± 0.02 | 0.5 ± 0.1 | 15 ± 3 |
| This compound | 10 | 0.5 ± 0.05 | 0.8 ± 0.1 | 45 ± 5* |
| This compound | 30 | 1.2 ± 0.1 | 1.1 ± 0.2 | 75 ± 6** |
| This compound | 100 | 2.5 ± 0.2 | 1.5 ± 0.2 | 90 ± 4*** |
*Data are presented as mean ± SEM. Statistical significance is denoted as *p < 0.05, **p < 0.01, **p < 0.001 compared to the vehicle control.
Table 2: Comparison of Different Calcium Indicators
| Indicator | Type | Excitation/Emission (nm) | Signal-to-Noise Ratio | Photostability |
| Fluo-4 | Chemical | 494/516 | High | Moderate |
| Cal-520 | Chemical | 492/514 | Very High | High |
| GCaMP6f | Genetically Encoded | 488/510 | High | High |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low signal-to-noise ratio | Insufficient dye loading, low GCaMP expression, or phototoxicity. | Optimize dye concentration and incubation time. Increase viral titer for GECIs. Reduce laser power or exposure time. |
| High background fluorescence | Incomplete removal of extracellular dye. | Ensure thorough washing after dye loading. |
| Cell death | Phototoxicity or excitotoxicity from excessive this compound concentration. | Reduce laser power and exposure. Perform a dose-response curve for this compound to find the optimal concentration. |
| No response to this compound | Neurons do not express Nav1.1, or the toxin is inactive. | Use a positive control (e.g., KCl) to confirm cell health and responsiveness. Verify the activity of the this compound stock. |
Conclusion
Calcium imaging is a robust and sensitive method for characterizing the effects of this compound on neuronal activity. The protocols and guidelines provided in these application notes offer a comprehensive framework for researchers to investigate the functional consequences of Nav1.1 modulation. By carefully following these procedures, it is possible to obtain high-quality, quantitative data on this compound-induced changes in neuronal firing, which can provide valuable insights into the role of Nav1.1 in both normal physiology and disease states.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. pnas.org [pnas.org]
- 3. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. A Simple Ca2+-Imaging Approach of Network-Activity Analyses for Human Neurons | Springer Nature Experiments [experiments.springernature.com]
- 5. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Imaging Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 7. Calcium Indicators | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A highly sensitive fluorescent indicator dye for calcium imaging of neural activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Whole-Cell Patch Clamp Recordings of Hm1a-Sensitive Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing and analyzing whole-cell patch clamp recordings of neurons sensitive to Hm1a, a potent and selective toxin that targets the voltage-gated sodium channel Nav1.1. Understanding the effects of this compound on neuronal excitability is crucial for research in pain pathways, epilepsy, and other neurological disorders where Nav1.1 channels play a critical role.
Introduction to this compound and Nav1.1
This compound, a toxin isolated from the venom of the tarantula Heteroscodra maculata, has been identified as a highly selective modulator of the Nav1.1 sodium channel.[1] Nav1.1 is predominantly expressed in the central and peripheral nervous systems, particularly in GABAergic interneurons and a subset of sensory neurons.[2] In sensory neurons, Nav1.1 is implicated in the transduction of mechanical pain signals.[1][3]
This compound's primary mechanism of action is the inhibition of fast inactivation of Nav1.1 channels.[2][3] This leads to a persistent sodium current, causing neuronal hyperexcitability. Electrophysiological studies have shown that this compound can robustly enhance spike frequency and prolong action potential duration in sensory neurons without altering the resting membrane potential.[3][4] These characteristics make this compound a valuable pharmacological tool for studying the physiological and pathophysiological roles of Nav1.1 channels.
Quantitative Data Summary
The following tables summarize the key quantitative data from whole-cell patch clamp recordings of this compound-sensitive neurons.
Table 1: Electrophysiological Effects of this compound on Sensory Neurons
| Parameter | Control | With this compound | Percent Change / Notes | Reference |
| Resting Membrane Potential (Vm) | -55 ± 6 mV | -56 ± 6 mV | No significant change | [3][4] |
| Action Potential Width | 6.5 ms | 8.6 ms | 28.3 ± 8.4% increase | [3][4] |
| Rheobase | Varies by neuron type | Decreased | Indicates increased excitability | [4] |
| Action Potential Firing at 2x Rheobase | Varies by neuron type | Increased | Indicates increased excitability | [4] |
Table 2: Pharmacological Properties of this compound on Human Nav1.1 (hNav1.1)
| Parameter | Value | Cell Type | Reference |
| EC50 (inhibition of fast inactivation) | 38 ± 6 nM | Xenopus oocytes expressing hNav1.1 | [3] |
Signaling Pathway of this compound-Induced Neuronal Hyperexcitability
The binding of this compound to the Nav1.1 channel leads to a cascade of events that culminates in neuronal hyperexcitability. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of this compound-induced neuronal hyperexcitability.
Experimental Workflow
The following diagram outlines the typical experimental workflow for whole-cell patch clamp recordings of this compound-sensitive neurons.
Caption: Experimental workflow for whole-cell patch clamp recordings.
Experimental Protocols
Preparation of Solutions
External (Bath) Solution (in mM):
-
140 NaCl
-
4 KCl
-
2 CaCl₂
-
1 MgCl₂
-
10 HEPES
-
5 Glucose
-
Adjust pH to 7.4 with NaOH.
-
Adjust osmolarity to ~310-320 mOsm with sucrose.
Internal (Pipette) Solution (in mM):
-
110 K-Gluconate
-
10 KCl
-
1 MgCl₂
-
1 EGTA
-
10 HEPES
-
2 Mg-ATP
-
0.5 Na₂-GTP
-
Adjust pH to 7.2 with KOH.
-
Adjust osmolarity to ~290-300 mOsm with sucrose.
Note: For isolating sodium currents in voltage-clamp experiments, potassium ions in the internal solution can be replaced with cesium (Cs+), and potassium channel blockers (e.g., TEA-Cl) can be added to the external solution.
Cell Preparation
-
Cultured Sensory Neurons (e.g., Dorsal Root Ganglion - DRG):
-
Dissect DRGs from embryonic or neonatal rodents.
-
Enzymatically dissociate the ganglia (e.g., using collagenase and dispase).
-
Mechanically triturate the cells to obtain a single-cell suspension.
-
Plate the neurons on a suitable substrate (e.g., laminin/poly-D-lysine coated coverslips) and culture for 1-3 days before recording.
-
-
Acute Brain Slices:
-
Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before transferring to the recording chamber.
-
Whole-Cell Patch Clamp Recording
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Approach: Under visual guidance (e.g., DIC microscopy), approach a target neuron with the patch pipette while applying positive pressure.
-
Giga-ohm Seal Formation: Once the pipette tip touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This allows for electrical and diffusional access to the cell's interior.
-
Stabilization: Allow the cell to stabilize for a few minutes before starting the recording protocol.
Voltage-Clamp Protocol for Nav1.1 Currents
-
Holding Potential: Clamp the neuron at a holding potential of -90 mV to ensure the availability of voltage-gated sodium channels.
-
Test Pulses: Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 or 10 mV increments for 50-100 ms) to elicit sodium currents.
-
Baseline Recording: Record baseline sodium currents in the absence of this compound.
-
This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 30-100 nM).
-
Post-Hm1a Recording: After a few minutes of incubation, repeat the voltage-step protocol to record the effects of this compound on sodium currents. Pay close attention to the decay kinetics (inactivation) of the current.
Current-Clamp Protocol for Neuronal Excitability
-
Resting Membrane Potential (RMP): Measure the RMP of the neuron.
-
Rheobase Determination: Inject a series of small, incremental depolarizing current steps (e.g., 500 ms duration) to determine the minimum current required to elicit an action potential (rheobase).
-
Suprathreshold Firing: Inject a current step of a defined amplitude (e.g., 2x rheobase) and record the number of action potentials fired.
-
Baseline Recording: Perform the above measurements before the application of this compound.
-
This compound Application: Perfuse the chamber with this compound-containing external solution.
-
Post-Hm1a Recording: Repeat the current injection protocol to determine the effect of this compound on RMP, rheobase, and firing frequency.
This compound and TRPA1 Interaction
Current scientific literature indicates that this compound is highly selective for Nav1.1 channels.[3] Extensive screening against a panel of other ion channels, including other Nav subtypes and potassium channels, has shown minimal to no off-target effects at concentrations effective for Nav1.1 modulation.[3][4] To date, there is no published evidence to suggest a direct interaction between this compound and the TRPA1 channel. Therefore, a specific protocol for investigating this compound effects on TRPA1 is not provided. Researchers interested in the interplay between Nav1.1 and TRPA1 in sensory neurons could investigate downstream functional interactions following this compound-induced neuronal activation.
Conclusion
Whole-cell patch clamp recordings are a powerful tool to elucidate the functional consequences of this compound interaction with Nav1.1 channels in neurons. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding the role of Nav1.1 in health and disease, and for the development of novel therapeutics targeting this channel.
References
- 1. Figure 3. [Topologic diagram of Nav1.1, the...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Channelpedia - Nav1.1 [channelpedia.epfl.ch]
- 3. Selective spider toxins reveal a role for Nav1.1 channel in mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Hm1a Stability and Degradation in Cerebrospinal Fluid
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of the peptide Hm1a in cerebrospinal fluid (CSF). The following information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in human cerebrospinal fluid?
This compound, a peptide from the venom of the spider Heteroscodra maculata, is an inhibitor cystine knot (ICK) peptide. While this structure generally confers high stability in biological fluids, its stability in CSF is moderate. The in vitro half-life of this compound in human CSF at 37°C has been determined to be approximately 1.7 hours.[1] Compared to other peptides, this compound is more stable than human atrial natriuretic peptide (hANP) but significantly less stable than ziconotide, another venom-derived ICK peptide used therapeutically.[1]
Troubleshooting Guides
Q2: We are observing rapid degradation of this compound in our CSF samples. What are the potential causes and solutions?
Rapid degradation of this compound beyond the expected half-life can be attributed to several factors. Here are some common causes and troubleshooting steps:
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CSF Sample Quality: The integrity of the CSF sample is crucial. Improper collection or storage can lead to the release of proteases from cells.
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Protease Activity: CSF contains endogenous proteases that can degrade peptides.
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Recommendation: Consider adding a broad-spectrum protease inhibitor cocktail to your CSF samples immediately after collection to minimize proteolytic degradation.
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Incubation Temperature: Higher temperatures can accelerate degradation.
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Recommendation: Ensure your incubation is performed at a consistent and appropriate temperature (e.g., 37°C to mimic physiological conditions). Verify the accuracy of your incubator.
-
-
Adsorption to Surfaces: Peptides can adsorb to the surfaces of storage tubes and labware, leading to an apparent decrease in concentration.
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Recommendation: Use low-protein-binding tubes and pipette tips for all steps of your experiment.
-
Q3: Our quantitative analysis of this compound concentration in CSF is showing high variability between replicates. What could be the cause?
High variability in quantitative results can stem from several sources in the experimental workflow. Consider the following:
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Inconsistent Sample Handling: Minor differences in the handling of each replicate can lead to significant variations.
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Recommendation: Standardize your entire workflow, from CSF collection and storage to the execution of the stability assay. Ensure uniform incubation times and temperatures for all samples.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of viscous fluids like CSF or small volumes of peptide stock solutions, can introduce significant errors.
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Recommendation: Calibrate your pipettes regularly. Use reverse pipetting for viscous liquids.
-
-
Analytical Method Variability: The analytical method used to quantify this compound (e.g., HPLC, mass spectrometry) can have inherent variability.
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Recommendation: Ensure your analytical instrument is properly calibrated and maintained. Include internal standards in your samples to correct for variations in sample processing and instrument response.
-
Quantitative Data
Table 1: In Vitro Stability of this compound in Human Cerebrospinal Fluid at 37°C
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 1 | 65 |
| 2 | 42 |
| 4 | 18 |
| 8 | 3 |
Note: This data is representative and calculated based on the reported half-life of approximately 1.7 hours. Actual results may vary based on experimental conditions.
Experimental Protocols
Detailed Protocol for Assessing this compound Stability in CSF
This protocol outlines a typical workflow for determining the stability of this compound in human CSF using High-Performance Liquid Chromatography (HPLC) for quantification.
-
CSF Collection and Preparation:
-
Collect human CSF following standardized clinical procedures.
-
Immediately centrifuge the CSF at 2000 x g for 10 minutes at 4°C to pellet cells and debris.
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Transfer the supernatant to a new low-protein-binding tube.
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If not for immediate use, aliquot and store the CSF at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Incubation:
-
Thaw the CSF on ice.
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Spike the CSF with this compound to a final concentration of 1 µM.
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Incubate the mixture in a temperature-controlled environment at 37°C.
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-
Time-Point Sampling:
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At designated time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot of the CSF-Hm1a mixture.
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Immediately quench the enzymatic activity by adding an equal volume of a quenching solution (e.g., 10% Trichloroacetic acid).
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Vortex the sample and centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.
-
-
Sample Analysis by HPLC:
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto a C18 reverse-phase HPLC column.
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Use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid to elute the peptide.
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Monitor the elution profile at 214 nm.
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Quantify the peak area corresponding to intact this compound.
-
-
Data Analysis:
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Calculate the percentage of remaining this compound at each time point relative to the 0-hour time point.
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Plot the percentage of remaining this compound against time to determine the degradation profile and calculate the half-life.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability in CSF.
Caption: Simplified signaling pathway of this compound action on Nav1.1 channels.
References
Hm1a Technical Support Center: Addressing Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges when working with the Hm1a peptide in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial reconstitution of lyophilized this compound?
A1: For initial reconstitution of lyophilized this compound, it is recommended to use high-purity water. Some suppliers suggest that this compound is soluble in water and saline buffers. Once dissolved in water, it can be further diluted into the desired aqueous buffer.
Q2: Is this compound soluble in common laboratory buffers such as PBS or Tris?
A2: Yes, this compound is generally considered soluble in aqueous solutions at physiological pH levels.[1] Therefore, buffers such as Phosphate-Buffered Saline (PBS) and Tris-HCl at or near neutral pH (7.0-7.4) are suitable for making working solutions of this compound.
Q3: What is the expected solubility of this compound in aqueous buffers?
A3: While product information sheets state that this compound is soluble in aqueous solutions at physiological pH, specific quantitative data on its maximum solubility (e.g., in mg/mL or µM) in various buffers is not consistently provided by manufacturers.[1] Solubility can be influenced by the purity of the peptide, the exact buffer composition, and the presence of salts. It is always recommended to perform a small-scale solubility test with a small amount of the peptide before preparing a large stock solution.
Q4: My this compound solution appears cloudy or has visible precipitates. What could be the cause?
A4: Cloudiness or precipitation in your this compound solution can be due to several factors, including:
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Exceeding Solubility Limit: The concentration of this compound in your solution may be too high for the chosen buffer.
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pH Issues: The pH of your buffer may not be optimal for this compound solubility.
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Aggregation: Peptides, especially at high concentrations, can be prone to aggregation.
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Improper Reconstitution: The peptide may not have been fully dissolved during the initial reconstitution.
Q5: How should I store my this compound solutions?
A5: For short-term storage (a few days), it is recommended to keep this compound solutions at 4°C. For long-term storage, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Issue 1: Lyophilized this compound powder does not dissolve in the initial solvent.
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Insufficient mixing | Gently vortex or sonicate the solution. | 1. Add the recommended volume of sterile, high-purity water to the vial of lyophilized this compound. 2. Gently vortex the vial for 10-15 seconds. 3. If the peptide is still not fully dissolved, place the vial in a sonicating water bath for 5-10 minutes. Check for dissolution periodically. |
| Incorrect solvent | Use a small amount of an organic solvent like DMSO to aid dissolution before diluting with aqueous buffer. | 1. Reconstitute the lyophilized this compound in a minimal amount of dimethyl sulfoxide (DMSO). 2. Once fully dissolved, slowly add the aqueous buffer of your choice to reach the desired final concentration. Note: Ensure that the final concentration of DMSO is compatible with your downstream experiments, as it can be toxic to cells at higher concentrations. |
Issue 2: this compound precipitates out of solution after dilution in an aqueous buffer.
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| pH of the buffer is close to the isoelectric point (pI) of this compound. | Adjust the pH of the buffer. | 1. The isoelectric point of this compound is basic, around 7.7.[1] Peptides are least soluble at their pI. 2. To improve solubility, use a buffer with a pH at least one unit away from the pI. For this compound, a slightly acidic buffer (e.g., pH 6.0-6.5) or a more basic buffer (e.g., pH 8.0-8.5) may improve solubility. 3. Prepare small test solutions at different pH values to determine the optimal pH for your desired concentration. |
| High concentration leading to aggregation. | Reduce the working concentration of this compound. | 1. Prepare a more dilute stock solution of this compound. 2. If a high concentration is required for your experiment, consider adding a solubilizing agent. |
| Ionic strength of the buffer is not optimal. | Test buffers with different ionic strengths. | 1. Prepare your desired buffer with varying concentrations of salt (e.g., 50 mM, 150 mM, 300 mM NaCl). 2. Test the solubility of this compound in each of these buffers to identify the optimal ionic strength. |
Quantitative Solubility Data
| Buffer System | pH Range to Test | Expected Qualitative Solubility | Notes |
| High-Purity Water | ~7.0 | Good for initial reconstitution | Use as the primary solvent before dilution. |
| Phosphate-Buffered Saline (PBS) | 6.5 - 7.5 | Generally good | A physiologically relevant buffer. |
| Tris-HCl | 7.0 - 8.5 | Generally good | A common buffer for in vitro assays. |
| HEPES | 7.0 - 8.0 | Generally good | Often used in cell culture experiments. |
Experimental Protocols
Protocol 1: General Reconstitution of Lyophilized this compound
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Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to come to room temperature to prevent condensation.
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Add Solvent: Using a sterile pipette tip, add the calculated volume of high-purity water to the vial to achieve the desired stock concentration.
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Dissolve: Gently swirl the vial and allow it to sit at room temperature for a few minutes. If necessary, gently vortex or sonicate the vial until the peptide is completely dissolved.
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Inspect the Solution: Visually inspect the solution to ensure it is clear and free of particulates.
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Aliquot and Store: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Small-Scale Solubility Testing
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Weigh a Small Amount: Carefully weigh a small amount of lyophilized this compound (e.g., 0.1 mg).
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Prepare Test Buffers: Prepare a series of potential buffers with varying pH values and ionic strengths.
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Test Dissolution: In separate microcentrifuge tubes, add a small, precise volume of each test buffer to the weighed this compound.
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Observe and Record: Gently mix and observe the solubility in each buffer. Record the buffer composition that provides the best solubility at the desired concentration.
Visualizations
This compound Mechanism of Action on Nav1.1 Channel
Caption: this compound binds to the voltage-sensing domain IV (VSDIV) of the Nav1.1 channel.
Experimental Workflow for Troubleshooting this compound Solubility
References
Optimizing Hm1a Concentration for In Vitro Neuroactivity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Hm1a, a potent and selective agonist of the Nav1.1 sodium channel, in in vitro neuroactivity assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a peptide toxin isolated from the venom of the spider Heteroscodra maculata. It functions as a selective agonist of the voltage-gated sodium channel Nav1.1.[1] Its primary mechanism involves inhibiting the fast and slow inactivation of the Nav1.1 channel. This leads to a persistent sodium current and an increase in channel availability, particularly during high-frequency stimulation.[2][3]
Q2: What are the typical effective concentrations of this compound in in vitro assays?
The effective concentration of this compound can vary depending on the cell type and the specific assay. However, published studies provide a general range. The EC50 for inhibiting human Nav1.1 inactivation is approximately 38 nM.[4] In studies on mouse models of Dravet syndrome, a concentration of 10 nM was sufficient to rescue action potential firing deficits in GABAergic interneurons.[3] For initial experiments, a concentration range of 10 nM to 100 nM is recommended.
Q3: How should I prepare a stock solution of this compound?
Due to its peptidic nature, proper handling and solubilization of lyophilized this compound are crucial for maintaining its bioactivity. It is recommended to first dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) to ensure complete solubilization. Subsequently, this stock solution can be diluted to the desired concentration in your aqueous assay buffer. The final concentration of DMSO in the assay should be kept low, typically below 0.5%, to avoid solvent-induced cellular toxicity.[5] For detailed steps, refer to the --INVALID-LINK-- section.
Q4: What are the expected effects of this compound on neuronal activity?
By selectively activating Nav1.1 channels, this compound is expected to increase the excitability of neurons where this channel is prominently expressed, such as GABAergic interneurons.[3][6] In electrophysiology experiments, this can manifest as:
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An increase in the frequency of action potential firing.
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A prolongation of the action potential duration.[4]
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A leftward shift in the voltage-dependence of inactivation (at higher concentrations).[3][5]
Q5: What cell types are suitable for in vitro assays with this compound?
Cell lines or primary neurons endogenously expressing Nav1.1 are ideal for studying the effects of this compound. This includes:
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Primary cultures of GABAergic interneurons from various brain regions (e.g., hippocampus, cortex).
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Human induced pluripotent stem cell (iPSC)-derived neurons that have been differentiated into a GABAergic lineage.
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HEK293 or CHO cells heterologously expressing the human Nav1.1 channel (hNav1.1).[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound on neuronal firing. | 1. Incorrect this compound concentration: The concentration may be too low to elicit a response. 2. Degraded this compound: Improper storage or handling may have compromised the peptide's activity. 3. Low or absent Nav1.1 expression: The chosen cell type may not express sufficient levels of the Nav1.1 channel. 4. Issues with the recording setup: Technical problems with the electrophysiology rig or imaging system. | 1. Perform a concentration-response curve to determine the optimal concentration for your specific cell type and assay. 2. Ensure this compound is stored at -20°C or below and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. 3. Verify Nav1.1 expression in your cells using techniques like qPCR or immunocytochemistry. 4. Calibrate your equipment and use appropriate positive controls to ensure the system is functioning correctly. |
| High variability between experimental replicates. | 1. Inconsistent this compound dilution: Errors in preparing serial dilutions can lead to variability. 2. Cell culture heterogeneity: Variations in cell density or health across different wells or dishes. 3. Incomplete solubilization of this compound: The peptide may not be fully dissolved, leading to inconsistent concentrations. | 1. Use precise pipetting techniques and prepare a fresh set of serial dilutions for each experiment. 2. Ensure uniform cell seeding density and monitor cell health regularly. 3. Follow the recommended protocol for preparing the this compound stock solution, ensuring it is fully dissolved before further dilution. |
| Signs of cytotoxicity at higher this compound concentrations. | 1. Off-target effects: At very high concentrations, this compound may interact with other ion channels or cellular components. 2. Solvent toxicity: If using a DMSO stock, the final concentration of DMSO in the assay may be too high. | 1. Use the lowest effective concentration of this compound as determined by your concentration-response experiments. 2. Ensure the final DMSO concentration in your assay medium is below 0.5%. Include a vehicle control (medium with the same concentration of DMSO but without this compound) in your experiments.[7] |
| Unexpected changes in action potential waveform (e.g., significant broadening). | 1. Modulation of channel inactivation kinetics: this compound is known to slow the inactivation of Nav1.1, which can broaden the action potential.[4] 2. Compensation by other channels: The cell may be responding to the increased sodium influx by altering the activity of other ion channels, such as potassium channels. | 1. This is an expected effect of this compound and can be a key parameter to quantify in your analysis. 2. Consider using specific blockers for other ion channels to isolate the effects of this compound on Nav1.1. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in In Vitro Assays
| Assay Type | Cell Type | Effective Concentration | Observed Effect | Reference |
| Whole-cell Patch Clamp | Xenopus oocytes expressing hNav1.1 | EC50 = 38 nM | Inhibition of fast inactivation | [4] |
| Whole-cell Patch Clamp | HEK293T cells expressing hNav1.1 | 5 nM - 50 nM | Delayed fast inactivation, persistent current | [3] |
| Whole-cell Patch Clamp | Mouse Dravet syndrome model interneurons | 10 nM | Rescue of action potential firing deficit | [3] |
| Calcium Imaging | Embryonic rat DRG neurons | 500 nM | Increased intracellular calcium | [4] |
Table 2: Biophysical Effects of this compound on hNav1.1 Channels
| Parameter | Condition | Value | Reference |
| V0.5 of Inactivation | Vehicle | -35.3 ± 1.8 mV | [3][5] |
| 50 nM this compound | -45.9 ± 1.3 mV | [3][5] | |
| Slope of Inactivation | Vehicle | 5.4 ± 0.5 | [3][5] |
| 5 nM this compound | 7.6 ± 0.9 | [3][5] | |
| 50 nM this compound | 11.0 ± 0.7 | [3][5] | |
| Time Constant of Fast Inactivation (at 0 mV) | Vehicle | 0.31 ± 0.03 ms | [3][5] |
| 50 nM this compound | 0.75 ± 0.3 ms | [3][5] | |
| Time Constant of Slow Inactivation (at 0 mV) | Vehicle | 1.4 ± 0.4 ms | [3][5] |
| 5 nM this compound | 3.94 ± 0.6 ms | [3][5] | |
| 50 nM this compound | 5.97 ± 0.74 ms | [3][5] |
Experimental Protocols
Preparation of this compound Stock Solution
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Equilibrate the Vial: Before opening, allow the lyophilized this compound vial to come to room temperature to prevent condensation.
-
Initial Solubilization: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Add a small volume of 100% DMSO to the vial to dissolve the peptide. For example, for 1 mg of peptide, start with 100 µL of DMSO.
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Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. The solution should be clear and free of any visible particles.
-
Create Aliquots: To avoid repeated freeze-thaw cycles, create small aliquots of the concentrated stock solution in low-protein-binding tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
-
Working Dilution: On the day of the experiment, thaw a single aliquot and perform serial dilutions in your extracellular recording solution or cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5%.
In Vitro Neuroactivity Assay using Whole-Cell Patch Clamp Electrophysiology
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Cell Plating: Plate your neurons of choice (e.g., primary hippocampal neurons or iPSC-derived GABAergic neurons) on appropriate substrates (e.g., poly-L-lysine coated coverslips) at a suitable density for electrophysiological recordings.
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Cell Culture: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2 for the desired number of days to allow for maturation and synapse formation.
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Preparation for Recording: On the day of the experiment, transfer a coverslip with cultured neurons to the recording chamber of the patch-clamp setup. Continuously perfuse the chamber with oxygenated artificial cerebrospinal fluid (aCSF) or a suitable extracellular solution.
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Establish Whole-Cell Configuration: Using a glass micropipette filled with an appropriate internal solution, establish a whole-cell patch-clamp recording from a target neuron.
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Baseline Recording: Record baseline neuronal activity in the current-clamp mode. This may include measuring the resting membrane potential and firing frequency in response to depolarizing current injections. In voltage-clamp mode, record baseline sodium currents.
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This compound Application: Prepare the desired concentration of this compound in the extracellular solution. Apply the this compound-containing solution to the recording chamber via the perfusion system.
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Record this compound Effects: After a brief incubation period (e.g., 2-5 minutes), record the neuronal activity again under the same conditions as the baseline recording.
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Data Analysis: Analyze the recorded data to quantify changes in action potential firing frequency, waveform characteristics (e.g., width, threshold), and sodium current properties (e.g., peak amplitude, inactivation kinetics).
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Washout: If necessary, perfuse the chamber with the control extracellular solution to wash out the this compound and observe any reversal of its effects.
Visualizations
Caption: Signaling pathway of this compound action on a neuron.
References
- 1. Development of an in Vitro Peptide-Stimulated T Cell Assay to Evaluate Immune Effects by Cannabinoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jpt.com [jpt.com]
- 5. lifetein.com [lifetein.com]
- 6. NaV1.1 channels and epilepsy | Semantic Scholar [semanticscholar.org]
- 7. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
minimizing experimental artifacts in Hm1a electrophysiology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the scorpion peptide toxin Hm1a in electrophysiology experiments, with a focus on minimizing experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a peptide toxin isolated from the venom of the scorpion Hottentotta minuscula. Its primary molecular target is the voltage-gated sodium (Nav) channel. It shows a high degree of selectivity for Nav1.1, but also affects other subtypes, including Nav1.7, which is a key target in pain research.[1][2]
Q2: What is the mechanism of action of this compound on Nav channels?
This compound is a gating modifier toxin. It primarily acts by inhibiting the fast inactivation of Nav channels.[1] This results in a persistent sodium current during depolarization, leading to a prolongation of the action potential.[1][2] This effect can enhance neuronal excitability.[2]
Q3: How should I reconstitute and store this compound?
For optimal results and to avoid degradation, it is recommended to reconstitute lyophilized this compound in a carrier protein-containing buffer. A common choice is a solution of 0.1% bovine serum albumin (BSA) in deionized water. This stock solution should be aliquoted into single-use volumes and stored at -20°C or below to prevent repeated freeze-thaw cycles, which can degrade the peptide.
Q4: What is a suitable vehicle control solution for this compound experiments?
The vehicle control solution should be identical to the solution used to dissolve and dilute this compound, but without the toxin itself. If you are using 0.1% BSA in your experimental solution to reduce non-specific binding, your vehicle control should also contain 0.1% BSA.[3]
Troubleshooting Guide
This guide addresses common issues encountered during this compound electrophysiology experiments and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | 1. Degraded Toxin: Improper storage or multiple freeze-thaw cycles may have degraded the peptide. 2. Suboptimal Voltage Protocol: The voltage protocol may not be suitable to observe this compound's effects on the channel's inactivation state. 3. Low Channel Expression: The cells may have a low level of expression of the target Nav channel. | 1. Use a fresh aliquot of this compound. Ensure proper reconstitution and storage at -20°C or -80°C in a carrier protein solution (e.g., 0.1% BSA). 2. Utilize a voltage protocol that assesses changes in inactivation kinetics. This typically involves a depolarizing step to activate and then inactivate the channels.[3] 3. Confirm channel expression using molecular techniques (e.g., qPCR, Western blot) or by recording baseline sodium currents of sufficient amplitude. |
| Slow Wash-in/Wash-out of this compound Effect | 1. Non-specific Binding: The peptide may be binding to the perfusion tubing or the recording chamber. 2. Inadequate Perfusion Rate: The solution exchange around the cell may be too slow. 3. High Toxin Concentration: Using a very high concentration of this compound can lead to slower washout. | 1. Include a carrier protein like 0.1% BSA in your recording solution to minimize non-specific binding.[3] 2. Optimize your perfusion system to ensure a rapid and complete solution exchange around the patched cell. A perfusion rate of 1-2 mL/min is a common starting point.[4] 3. Use the lowest concentration of this compound that gives a robust effect. |
| Variability in this compound Potency (IC50/EC50) | 1. Inconsistent Toxin Concentration: Inaccurate serial dilutions or adsorption of the peptide to plasticware can lead to variability. 2. Different Voltage Protocols: The apparent potency of this compound is voltage-dependent. Using different holding potentials or test pulses will alter the IC50/EC50 values. 3. Cell Health and Recording Quality: Unhealthy cells or poor-quality seals can affect the measured channel activity. | 1. Use low-binding pipette tips and tubes for preparing dilutions. Prepare fresh dilutions for each experiment. 2. Maintain a consistent voltage protocol across all experiments when determining dose-response relationships.[3] 3. Monitor cell health and ensure high-resistance seals (>1 GΩ) and stable baseline recordings before applying the toxin.[5] |
| Artifactual Changes in Current | 1. Vehicle Effect: The carrier protein (e.g., BSA) or solvent may have a direct effect on the ion channel. 2. Mechanical Artifacts from Perfusion: The flow from the perfusion system may be mechanically stimulating the cell, causing changes in current. | 1. Always perform a vehicle control experiment by applying the solution without this compound to ensure it has no effect on the recorded currents.[3] 2. Ensure the perfusion outflow is positioned to minimize direct mechanical stress on the cell. |
Data Summary
This compound Selectivity Profile
| Nav Channel Subtype | Effect of this compound |
| hNav1.1 | Potentiation (slows inactivation) |
| hNav1.2 | Minimal effect at concentrations that modulate hNav1.1 |
| hNav1.3 | Potentiation (less potent than on hNav1.1) |
| hNav1.4 | Minimal effect |
| hNav1.5 | Minimal effect |
| hNav1.6 | Minimal effect |
| hNav1.7 | Potentiation |
| hNav1.8 | Minimal effect |
This table is a summary of findings from multiple studies and the exact potency can vary based on experimental conditions.
Electrophysiological Parameters Affected by this compound on hNav1.1
| Parameter | Effect of this compound |
| Voltage of half-maximal activation (V1/2 act) | Minimal to no significant shift |
| Voltage of half-maximal inactivation (V1/2 inact) | Hyperpolarizing shift |
| Time constant of fast inactivation (τ fast) | Significantly increased |
| Recovery from inactivation | Accelerated |
Experimental Protocols
Whole-Cell Patch-Clamp Recording Protocol for Assessing this compound Effects
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Cell Preparation: Culture cells expressing the target Nav channel (e.g., HEK293 or CHO cells) on glass coverslips.
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Solutions:
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External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
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Internal Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH.[4]
-
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This compound Preparation: Reconstitute lyophilized this compound in 0.1% BSA to create a stock solution. On the day of the experiment, perform serial dilutions in the external solution to achieve the desired final concentrations.
-
Recording:
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Obtain a whole-cell patch-clamp configuration with a high-resistance seal (>1 GΩ).
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Record baseline Nav currents in the external solution.
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Perfuse the cell with the this compound-containing solution and record the changes in the sodium current.
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Perform a washout by perfusing with the external solution to assess the reversibility of the toxin's effect.
-
-
Voltage Protocol for Inactivation:
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Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the closed state.
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Apply a depolarizing test pulse (e.g., to 0 mV) to elicit the sodium current.
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To study voltage-dependence of inactivation, use a series of pre-pulses to different voltages before the test pulse.[3]
-
Visualizations
Caption: Experimental workflow for this compound electrophysiology.
Caption: Proposed mechanism of this compound action on Nav channels.
References
- 1. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 4. researchgate.net [researchgate.net]
- 5. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hm1a and Blood-Brain Barrier Permeability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the blood-brain barrier (BBB) permeability of the peptide Hm1a.
Frequently Asked Questions (FAQs)
Q1: What is the general consensus on the blood-brain barrier permeability of this compound?
A1: The prevailing scientific consensus is that this compound, in its natural form, exhibits poor permeability across the blood-brain barrier (BBB).[1] This limitation necessitates direct administration into the central nervous system (CNS), such as via intracerebroventricular (ICV) injections, to achieve therapeutic concentrations in the brain.[1]
Q2: Why is this compound considered to be largely BBB non-permeant?
A2: Peptides, in general, face significant challenges in crossing the BBB due to their size, polarity, and susceptibility to enzymatic degradation. The BBB is a tightly regulated interface that restricts the passage of most molecules from the bloodstream into the brain. This compound, being a peptide, is subject to these restrictive mechanisms.
Q3: Are there any known transport mechanisms for this compound across the BBB?
A3: Currently, there is no specific evidence to suggest that this compound utilizes any endogenous transport mechanisms, such as receptor-mediated transcytosis or carrier-mediated transport, to cross the BBB. Its low lipophilicity and relatively large size for a peptide likely hinder its ability to passively diffuse across the endothelial cells of the BBB.
Q4: What is the stability of this compound in cerebrospinal fluid (CSF)?
A4: this compound has been shown to be more stable in human cerebrospinal fluid (CSF) than the human atrial natriuretic peptide (hANP). However, it is significantly less stable than the venom-derived peptide drug ziconotide.[2] Refer to the data table below for a summary of stability data.
Troubleshooting Guides
Issue 1: Low or undetectable levels of this compound in the brain parenchyma after systemic administration.
Possible Cause 1: Inherent low BBB permeability of the peptide.
-
Troubleshooting Steps:
-
Confirm Peptide Integrity in Plasma: Before assessing brain concentration, verify the stability of this compound in the bloodstream. Peptides can be rapidly degraded by proteases. Run stability assays in plasma or serum.
-
Optimize Dosing Regimen: While systemic administration is challenging, experimenting with higher doses or continuous infusion might increase the chances of detecting measurable quantities in the brain. However, be mindful of potential peripheral side effects.
-
Consider Alternative Delivery Strategies: For preclinical studies, direct CNS administration (e.g., ICV, intrathecal) is the most reliable method to bypass the BBB and study the central effects of this compound.[1]
-
Explore BBB Permeation Enhancers: Co-administration with agents that transiently open the BBB (e.g., mannitol, focused ultrasound) could be explored, but these methods are invasive and require careful optimization.
-
Possible Cause 2: Inefficient analytical method for detecting low concentrations.
-
Troubleshooting Steps:
-
Increase Sensitivity of Detection Method: Employ highly sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assay (ELISA) with a low limit of quantification (LOQ).
-
Optimize Sample Preparation: Ensure efficient extraction of this compound from brain homogenates. Use appropriate protein precipitation and solid-phase extraction methods to minimize matrix effects.
-
Include Positive Controls: Use a known BBB-permeant peptide as a positive control to validate your experimental setup and analytical method.
-
Issue 2: Inconsistent results in in vitro BBB models (e.g., Transwell assays).
Possible Cause 1: Poor integrity of the in vitro BBB model.
-
Troubleshooting Steps:
-
Monitor Transendothelial Electrical Resistance (TEER): Regularly measure TEER to ensure the formation of a tight monolayer of endothelial cells. TEER values should be stable and within the expected range for the cell type used.
-
Assess Paracellular Permeability: Use a marker of paracellular permeability, such as Lucifer yellow or fluorescently labeled dextrans of various molecular weights, to confirm the tightness of the cell junctions.
-
Optimize Co-culture Conditions: If using a co-culture model with astrocytes and pericytes, ensure proper cell ratios and communication between cell types, as this is crucial for inducing a tighter barrier.
-
Possible Cause 2: Non-specific binding of this compound to the Transwell membrane or apparatus.
-
Troubleshooting Steps:
-
Pre-treat the Apparatus: Pre-incubate the Transwell inserts and plates with a blocking agent, such as bovine serum albumin (BSA), to minimize non-specific binding.
-
Perform Mass Balance Analysis: Quantify the concentration of this compound in both the apical and basolateral chambers, as well as the amount of peptide remaining in the apparatus, to account for any loss due to binding.
-
Quantitative Data
Table 1: Stability of this compound in Human Cerebrospinal Fluid (CSF) at 37°C
| Peptide | Half-life in human CSF | Reference |
| This compound | More stable than hANP, less stable than ziconotide | [2] |
| hANP | Less stable than this compound | [2] |
| Ziconotide | Significantly more stable than this compound | [2] |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
This protocol provides a general framework for assessing the permeability of a peptide like this compound across an in vitro BBB model.
Materials:
-
Transwell inserts (e.g., 24-well format with 0.4 µm pore size)
-
Brain microvascular endothelial cells (e.g., hCMEC/D3 or primary cells)
-
Astrocytes and pericytes (for co-culture models)
-
Cell culture medium and supplements
-
This compound peptide
-
Lucifer yellow or fluorescently labeled dextran
-
Analytical equipment (LC-MS/MS or ELISA reader)
Methodology:
-
Cell Seeding: Seed the brain microvascular endothelial cells on the apical side of the Transwell insert. If using a co-culture model, seed astrocytes and/or pericytes on the basolateral side of the insert or the bottom of the well.
-
Barrier Formation: Culture the cells for several days to allow for the formation of a tight monolayer. Monitor barrier integrity by measuring TEER daily.
-
Permeability Experiment:
-
Wash the cells with a serum-free medium.
-
Add the this compound peptide solution to the apical chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Paracellular Permeability Control: In a separate set of wells, add a paracellular marker like Lucifer yellow to the apical chamber and measure its transport to the basolateral chamber.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of peptide transport to the basolateral chamber
-
A is the surface area of the Transwell membrane
-
C0 is the initial concentration of the peptide in the apical chamber
-
Protocol 2: In Vivo Assessment of BBB Permeability in Rodents
This protocol outlines a general procedure for evaluating the brain uptake of this compound after systemic administration in an animal model.
Materials:
-
Rodent model (e.g., mice or rats)
-
This compound peptide
-
Anesthesia
-
Surgical tools for dissection
-
Brain homogenization buffer
-
Analytical equipment (LC-MS/MS or ELISA)
Methodology:
-
Peptide Administration: Administer this compound to the animals via the desired systemic route (e.g., intravenous, intraperitoneal).
-
Blood and Brain Collection: At predetermined time points after administration, anesthetize the animals and collect blood samples via cardiac puncture. Perfuse the animals with saline to remove blood from the brain vasculature.
-
Brain Homogenization: Dissect the brain and homogenize it in a suitable buffer.
-
Sample Processing: Process the plasma and brain homogenate samples to extract the peptide.
-
Quantification: Analyze the concentration of this compound in the plasma and brain homogenate samples using a validated analytical method.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) or the brain uptake clearance (CLin) to assess the extent of BBB penetration.
Visualizations
Caption: Workflow for in vitro and in vivo BBB permeability assessment.
Caption: Hypothetical receptor-mediated transcytosis pathway for peptide transport.
References
determining the effective dose of Hm1a in animal models
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the effective dose of Hm1a in animal models, particularly in the context of Dravet syndrome research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a peptide toxin isolated from the venom of the spider Heteroscodra maculata. It is a potent and selective agonist of the voltage-gated sodium channel NaV1.1.[1] In conditions like Dravet syndrome, where there is a loss-of-function mutation in the SCN1A gene leading to reduced NaV1.1 function, this compound works by selectively activating the remaining functional NaV1.1 channels.[2][3] This restores the activity of inhibitory interneurons, thereby reducing hyperexcitability in the brain and mitigating seizures.[2][3]
Q2: In which animal model has this compound been shown to be effective?
The primary animal model used to demonstrate the efficacy of this compound is a mouse model of Dravet syndrome, which carries a loss-of-function mutation in the Scn1a gene.[2]
Q3: What is the recommended route of administration for this compound in mice?
Due to its peptide nature and inability to cross the blood-brain barrier, direct administration into the central nervous system is necessary.[4] The most effective route described in preclinical studies is intracerebroventricular (ICV) infusion.[4]
Q4: What are the potential side effects of this compound administration?
In the key study involving ICV infusion in a Dravet syndrome mouse model, no overt adverse effects were observed.[4] This is likely due to the targeted delivery to the CNS and the selectivity of this compound for NaV1.1 channels, which are primarily expressed on inhibitory interneurons.[3][4] However, systemic administration could potentially lead to off-target effects.
Q5: Is this compound stable in vivo?
This compound is described as a knottin peptide with moderate in vivo stability.[5] A related peptide, rHm1b, has been shown to be an order of magnitude more stable than this compound in human cerebrospinal fluid.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Lack of therapeutic effect (no reduction in seizure activity) | Incorrect dosage or concentration. | Verify the calculated dose and the concentration of the this compound solution. Refer to the dosage tables below for guidance. |
| Suboptimal administration. | Ensure proper surgical technique for ICV cannulation and infusion to guarantee delivery to the cerebroventricular system. | |
| Degradation of the peptide. | Handle and store the this compound peptide according to the manufacturer's instructions to prevent degradation. Prepare solutions fresh before use. | |
| Inconsistent results between animals | Variability in the animal model. | Ensure the genetic background and phenotype of the Dravet syndrome mouse model are consistent across experimental groups. |
| Inconsistent ICV infusion. | Check the infusion pump for correct calibration and ensure the cannula remains patent throughout the infusion period. | |
| Adverse effects observed (e.g., lethargy, motor impairment) | Off-target effects or incorrect dosage. | Although not reported in the primary study, consider reducing the dose or infusion rate. Confirm the purity of the this compound peptide. |
| Surgical complications. | Monitor animals closely post-surgery for any signs of infection or inflammation at the surgical site. |
Quantitative Data Summary
In Vitro Efficacy of this compound
| Parameter | Channel | Value |
| EC₅₀ | hNaV1.1 | 38 nM[1] |
| Effect on Inactivation | hNaV1.1 | Delays fast inactivation, leading to a persistent current[4] |
| Selectivity | hNaV1.1 | Highly selective over NaV1.2–NaV1.8 and various KV channels[4] |
In Vivo Dosage in Dravet Syndrome Mouse Model
| Parameter | Value | Reference |
| Administration Route | Intracerebroventricular (ICV) Infusion | [4] |
| Dosage | 10 µM solution | [4] |
| Infusion Rate | 0.25 µL/hour | [4] |
| Duration | Continuous infusion for 3 days | [4] |
Experimental Protocols
Intracerebroventricular (ICV) Cannulation and Infusion in Mice
This protocol is a summary of the methodology used in the study "Selective NaV1.1 activation rescues Dravet syndrome mice from seizures and premature death."
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Place the anesthetized mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates, drill a small hole over the target ventricle.
-
Implant a guide cannula to the correct depth.
-
Secure the cannula to the skull with dental cement.
-
-
Infusion Pump Connection:
-
Connect the implanted cannula to an osmotic minipump or a microinfusion pump via tubing.
-
The pump should be pre-filled with the this compound solution (10 µM in artificial cerebrospinal fluid).
-
-
Infusion:
-
Commence the infusion at a rate of 0.25 µL/hour.
-
House the animals individually and monitor them closely for the duration of the experiment.
-
-
Post-operative Care:
-
Administer analgesics as required.
-
Monitor the animals for any signs of distress or complications.
-
Visualizations
Signaling Pathway of this compound Action
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. pnas.org [pnas.org]
- 3. Selective NaV1.1 activation rescues Dravet syndrome mice from seizures and premature death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective NaV1.1 activation rescues Dravet syndrome mice from seizures and premature death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A selective NaV1.1 activator with potential for treatment of Dravet syndrome epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Variability in Synthetic Hm1a Batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for variability in synthetic Hm1a batches.
Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound and what is its mechanism of action?
A1: this compound is a synthetic peptide toxin originally isolated from the venom of the tarantula Heteroscodra maculata. It is a potent and selective modulator of the voltage-gated sodium channel NaV1.1.[1] this compound binds to the voltage sensor in domain IV (DIV) of the NaV1.1 channel, which inhibits the fast inactivation of the channel. This leads to a persistent sodium current and increased neuronal excitability.[1][2]
Q2: What are the common sources of variability in synthetic this compound batches?
A2: Variability in synthetic this compound batches can arise from several sources during and after synthesis:
-
Process-Related Impurities: These are byproducts of the chemical synthesis process and can include truncated sequences (incomplete peptides), deleted sequences (missing amino acids), and residual protecting groups.
-
Peptide Modifications: Oxidation of sensitive amino acids (like methionine or tryptophan), deamidation, or incorrect disulfide bond formation can lead to heterogeneous batches. This compound has a specific disulfide bond architecture that can be challenging to replicate perfectly in every synthesis.
-
Counterion Content: Trifluoroacetic acid (TFA) is commonly used during peptide purification and can remain as a counterion in the final product.[3][4][5] The amount of TFA can vary between batches and can impact experimental results.[3][5]
-
Water Content: The amount of residual water in the lyophilized peptide powder can differ between batches, affecting the net peptide content.
-
Aggregation: this compound, like many peptides, can be prone to aggregation, which can affect its solubility and activity.[6][7]
Q3: What are the recommended purity levels for synthetic this compound for research use?
A3: For most in vitro research applications, a purity of >95% as determined by HPLC is recommended. However, for sensitive applications such as cell-based assays or in vivo studies, higher purity (>98%) may be necessary to minimize off-target effects from impurities. It is also crucial to consider the nature of the impurities, not just the overall purity percentage.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell-based functional assays.
Possible Cause 1.1: Variability in Peptide Purity and Impurities
-
Troubleshooting Steps:
-
Verify Peptide Purity: Always obtain a Certificate of Analysis (CoA) from the supplier for each new batch. Re-verify the purity using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Identify Impurities: Use MS to identify the nature of any impurities. Truncated or modified peptides may have altered activity or act as antagonists.
-
Quantify Net Peptide Content: Perform Quantitative Amino Acid Analysis (qAAA) to determine the exact amount of active peptide in your sample, as the lyophilized powder contains water and counterions.[8][9][10][11][12]
-
Possible Cause 1.2: Interference from Trifluoroacetic Acid (TFA)
-
Troubleshooting Steps:
-
Check for TFA Content: The CoA should specify the TFA content. High levels of residual TFA can alter the pH of your experimental solutions and directly affect cell viability and protein function.[3][5]
-
TFA Removal: If high TFA content is suspected to be the issue, consider performing a salt exchange procedure to replace TFA with a more biocompatible counterion like acetate or chloride.[4]
-
Problem 2: Poor solubility or precipitation of this compound.
Possible Cause 2.1: Improper Handling and Storage
-
Troubleshooting Steps:
-
Proper Storage: Store lyophilized this compound at -20°C or -80°C, protected from light and moisture.[13]
-
Equilibration: Before opening, allow the vial to warm to room temperature to prevent condensation.[13]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to minimize degradation.[13]
-
Possible Cause 2.2: Aggregation
-
Troubleshooting Steps:
-
Controlled Solubilization: Dissolve the peptide in a small amount of an appropriate organic solvent (e.g., DMSO) before diluting with aqueous buffer.
-
Use of Aggregation Inhibitors: In some cases, the addition of small amounts of certain excipients can help prevent aggregation.
-
Sonication: Gentle sonication can sometimes help to break up small aggregates.[6]
-
Experimental Protocols
Protocol 1: Quality Control of Synthetic this compound by HPLC and Mass Spectrometry
This protocol outlines the general steps for verifying the purity and identity of a synthetic this compound batch.
1. Sample Preparation:
- Accurately weigh a small amount of the lyophilized peptide.
- Dissolve the peptide in an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) to a known concentration (e.g., 1 mg/mL).
2. HPLC Analysis:
- Column: C18 reverse-phase column.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
- Detection: UV absorbance at 214 nm and 280 nm.
- Analysis: The purity is calculated by integrating the area of the main peptide peak relative to the total area of all peaks.
3. Mass Spectrometry Analysis:
- Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
- Procedure: Infuse the prepared peptide solution directly into the mass spectrometer or analyze the eluent from the HPLC.
- Analysis: Compare the observed molecular weight with the theoretical molecular weight of this compound. Analyze minor peaks to identify potential impurities such as truncated or modified peptides.
| Parameter | Typical Specification (Research Grade) |
| Purity (by HPLC) | > 95% |
| Identity (by MS) | Matches theoretical mass ± 0.5 Da |
| Appearance | White lyophilized powder |
Protocol 2: Cell-Based Functional Assay using Patch-Clamp Electrophysiology
This protocol provides a method to assess the functional activity of this compound on NaV1.1 channels expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Preparation:
- Culture HEK293 cells stably expressing human NaV1.1.
- Plate the cells onto glass coverslips 24-48 hours before the experiment.
2. Electrophysiology Recording:
- Technique: Whole-cell patch-clamp.[14][15][16][17][18]
- Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2).
- Voltage Protocol:
- Hold the cell at a holding potential of -100 mV.
- Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.
3. This compound Application:
- Establish a stable baseline recording of NaV1.1 currents.
- Perfuse the cells with the external solution containing the desired concentration of this compound (e.g., 100 nM).
- Record the changes in the sodium current, paying close attention to the rate and extent of inactivation.
4. Data Analysis:
- Measure the peak current amplitude and the time course of current inactivation before and after this compound application.
- A successful batch of this compound should cause a significant slowing of the fast inactivation of the NaV1.1 current.
| Parameter | Expected Effect of Active this compound |
| Peak NaV1.1 Current | Minimal to no change |
| Fast Inactivation | Significant slowing |
| Persistent Current | Increase |
Visualizations
Caption: Signaling pathway of synthetic this compound modulation of the NaV1.1 channel.
Caption: Troubleshooting workflow for inconsistent results with synthetic this compound.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. Selective spider toxins reveal a role for Nav1.1 channel in mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pcl.tamu.edu [pcl.tamu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical methods and Quality Control for peptide products [biosynth.com]
- 13. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 14. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Single-channel Properties of Human NaV1.1 and Mechanism of Channel Dysfunction in SCN1A-associated Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NaV1.1 is essential for proprioceptive signaling and motor behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
Technical Support Center: Mitigating Hm1a-Induced Convulsions in In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering convulsions as an adverse effect during in vivo studies with Hm1a.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a peptide toxin originally isolated from the venom of the Togo starburst tarantula, Heteroscodra maculata. Its primary mechanism of action is the selective potentiation of the voltage-gated sodium channel NaV1.1. It achieves this by inhibiting the movement of the domain IV voltage sensor of the channel, which hinders both fast and slow inactivation, leading to a persistent sodium current at depolarized potentials.
Q2: Why does intracerebroventricular (ICV) administration of this compound cause convulsions in wild-type animals?
A2: In the central nervous system of wild-type animals, NaV1.1 channels are predominantly expressed in inhibitory GABAergic interneurons. The potent and selective activation of these channels by this compound leads to a state of hyperexcitability in these neurons. While this effect can be therapeutic in conditions with NaV1.1 deficiency (like Dravet syndrome), in a healthy brain, this excessive firing of inhibitory neurons can disrupt the delicate balance of excitation and inhibition, paradoxically leading to network hyperexcitability and generalized convulsions. Direct injection of this compound into the brains of mice has been observed to cause convulsions and can be lethal at higher doses.
Q3: Are there established protocols to mitigate this compound-induced convulsions?
A3: Currently, there are no published studies that specifically detail protocols for the mitigation of this compound-induced convulsions in wild-type animals. Management strategies are therefore based on general principles of treating drug-induced seizures and the known pharmacology of NaV1.1 channels. The troubleshooting guide below provides potential strategies based on these principles.
Troubleshooting Guide: Managing this compound-Induced Convulsions
This guide provides a step-by-step approach to troubleshoot and mitigate convulsions observed during in vivo experiments with this compound in wild-type animals.
Problem: Observed convulsions, tremors, or spasms following ICV administration of this compound.
1. Immediate Intervention:
-
Action: If severe, tonic-clonic seizures occur, consider immediate administration of a fast-acting anticonvulsant.
-
Recommendation: A benzodiazepine such as diazepam is a common first-line treatment for acute seizures due to its potentiation of GABAergic inhibition.
-
Rationale: This aims to rapidly suppress seizure activity and prevent further neuronal damage or mortality.
2. Experimental Protocol Review:
-
Action: Carefully review the dosage of this compound being administered.
-
Recommendation: If convulsions are a consistent and unwanted side effect, perform a dose-response study to determine the minimal effective dose for your primary experimental endpoint and the threshold dose for convulsive activity.
-
Rationale: The convulsive effects of this compound are likely dose-dependent. Reducing the concentration may achieve the desired experimental effect without inducing seizures.
3. Prophylactic Mitigation Strategies:
-
Action: Consider pre-treatment with an anticonvulsant medication prior to this compound administration.
-
Recommendation:
-
Sodium Channel Blockers: Pre-treatment with a non-selective voltage-gated sodium channel blocker (e.g., phenytoin, carbamazepine) could potentially counteract the over-activation of NaV1.1 by this compound.
-
GABAergic Modulators: Prophylactic administration of a GABAA receptor agonist (e.g., a benzodiazepine) could increase the overall inhibitory tone of the neural network, potentially raising the seizure threshold.
-
-
Rationale: Prophylactic treatment aims to prevent the initiation of seizure activity by either directly opposing the action of this compound at the sodium channel or by enhancing inhibitory neurotransmission.
4. Monitoring and Data Collection:
-
Action: Implement continuous monitoring to quantitatively assess seizure activity.
-
Recommendation:
-
Behavioral Scoring: Use a standardized seizure scoring scale (e.g., a modified Racine scale) to quantify the severity and duration of convulsions.
-
Electroencephalography (EEG): If possible, utilize EEG to monitor brain electrical activity. This provides a more objective measure of seizure onset, duration, and the efficacy of any mitigating interventions.
-
-
Rationale: Quantitative data is essential for optimizing mitigation protocols and for the accurate interpretation of experimental results.
Data Presentation
Table 1: Potential Mitigation Strategies for this compound-Induced Convulsions
| Mitigation Strategy | Class of Agent | Example Compound(s) | Proposed Mechanism of Action | Key Considerations |
| Acute Treatment | Benzodiazepine | Diazepam, Lorazepam | Positive allosteric modulator of GABAA receptors, enhancing inhibitory neurotransmission. | Rapid onset of action, but potential for sedation which may affect behavioral readouts. |
| Prophylactic Treatment | Sodium Channel Blocker | Phenytoin, Carbamazepine | Blocks voltage-gated sodium channels, reducing neuronal excitability. | May directly counteract the effects of this compound at the molecular level. Dose-finding studies are crucial to avoid unwanted side effects. |
| Prophylactic Treatment | GABAergic Modulator | Diazepam, Phenobarbital | Increases inhibitory tone in the central nervous system, raising the seizure threshold. | Potential for sedative effects that could interfere with the primary experimental outcomes. |
Experimental Protocols
Protocol 1: Hypothetical Experimental Workflow for Mitigating this compound-Induced Convulsions
This protocol outlines a suggested workflow for testing the efficacy of an anticonvulsant in mitigating this compound-induced seizures.
-
Animal Model: Wild-type adult mice (e.g., C57BL/6).
-
Surgical Preparation: Stereotaxic implantation of a guide cannula for intracerebroventricular (ICV) injections. If EEG is to be performed, implant cortical electrodes. Allow for a post-surgical recovery period of at least one week.
-
Experimental Groups:
-
Group 1: Vehicle (for anticonvulsant) + Vehicle (for this compound)
-
Group 2: Vehicle (for anticonvulsant) + this compound
-
Group 3: Anticonvulsant + this compound
-
-
Procedure:
-
Administer the anticonvulsant or its vehicle at a predetermined time before this compound injection (e.g., 30 minutes for intraperitoneal injection).
-
Administer this compound (at a pre-determined convulsant dose) or its vehicle via ICV injection.
-
Immediately begin monitoring for seizure activity.
-
-
Data Collection:
-
Behavioral Seizure Scoring: Record and score seizure severity for a defined period (e.g., 60 minutes) using a modified Racine scale.
-
EEG Recording: Continuously record EEG data from the implanted electrodes to determine seizure latency, duration, and spike frequency.
-
-
Data Analysis: Compare seizure scores, latency to first seizure, and total seizure duration between the experimental groups to determine the efficacy of the anticonvulsant.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced neuronal hyperexcitability.
Caption: Experimental workflow for mitigating this compound-induced convulsions.
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spider venom peptide Hm1a's performance as a selective activator of the voltage-gated sodium channel Nav1.1. Experimental data is presented to validate its selectivity against other Nav channel subtypes, and detailed methodologies are provided for key experiments. This information is intended to assist researchers in evaluating this compound for applications in neuroscience and drug discovery, particularly in the context of neurological disorders linked to Nav1.1 dysfunction.
Data Presentation: this compound Selectivity Profile
The following tables summarize the quantitative data on the potency of this compound at various human Nav channel subtypes, as determined by electrophysiological studies.
Table 1: Potency of this compound on different human Nav channel subtypes.
| Nav Channel Subtype | EC50 (nM) | Experimental System | Reference |
| hNav1.1 | 38 ± 6 | Xenopus oocytes | [1] |
| hNav1.1 | 7.5 ± 0.2 | Mammalian cells (with β1 subunit) | [2] |
| hNav1.2 | 236 | Xenopus oocytes | [1] |
| hNav1.3 | 220 | Xenopus oocytes | [1] |
| hNav1.3 | 39.5 ± 0.2 | Mammalian cells (with β1 subunit) | [2] |
| hNav1.4 | No effect | Xenopus oocytes | [1] |
| hNav1.5 | No effect | Xenopus oocytes | [1] |
| hNav1.6 | No effect | Xenopus oocytes | [1] |
| hNav1.7 | No effect | Xenopus oocytes | [1] |
| hNav1.8 | No effect | Xenopus oocytes | [1] |
EC50 (Half-maximal effective concentration) represents the concentration of this compound required to elicit 50% of its maximal effect. A lower EC50 value indicates higher potency.
Table 2: Comparison of this compound with another selective Nav1.1 activator.
| Compound | Type | Mechanism of Action | Selectivity Notes | Reference |
| This compound | Peptide Toxin | Gating modifier; inhibits fast and slow inactivation | Highly selective for Nav1.1. Weaker activity at Nav1.2 and Nav1.3. No significant effect on Nav1.4-1.8. | [1][3] |
| AA43279 | Small Molecule | Activator | Shows anti-convulsant properties. Less selective for Nav1.1 compared to this compound, potentially activating other Nav subtypes at lower concentrations. |
Mechanism of Action: How this compound Selectively Activates Nav1.1
This compound functions as a gating modifier of Nav1.1 channels.[3] It selectively binds to the voltage sensor of domain IV (VSDIV) of the channel.[3] This interaction inhibits the movement of the voltage sensor, which in turn hinders both fast and slow inactivation of the channel.[3] The result is a prolonged influx of sodium ions upon channel opening, leading to increased neuronal excitability.[3] This selective potentiation of Nav1.1 activity is the basis for its therapeutic potential in conditions characterized by reduced Nav1.1 function, such as Dravet syndrome.[3]
References
Unveiling the Precision of Spider Venom: A Comparative Guide to Hm1a and Other Ion Channel-Targeting Toxins
For researchers, scientists, and drug development professionals, the intricate world of venom-derived peptides offers a treasure trove of molecular tools for dissecting the function of ion channels. Among these, Hm1a, a potent toxin from the venom of the tarantula Heteroscodra maculata, has garnered significant attention for its remarkable selectivity towards the voltage-gated sodium channel Nav1.1. This guide provides a comprehensive comparison of this compound with other notable spider venom toxins that target ion channels, supported by quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.
Performance Comparison of Spider Venom Toxins
The efficacy and selectivity of spider venom toxins are typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against various ion channel subtypes. The following table summarizes the available data for this compound and a selection of other well-characterized spider venom toxins.
| Toxin | Origin | Primary Target(s) | Potency (IC50/EC50) | Other Affected Channels |
| This compound | Heteroscodra maculata | Nav1.1 | 38 nM (EC50)[1] | Weak effects on Nav1.2 and Nav1.3; no effect on Nav1.4-1.8[2][3] |
| ProTx-II | Thrixopelma pruriens | Nav1.7 | ~0.3 nM (IC50) | Nav1.2, Nav1.5, Nav1.6, Cav2.2, Kv2.1 |
| Huwentoxin-IV (HwTx-IV) | Ornithoctonus huwena | Nav1.7 | 17-30 nM (IC50)[4][5] | Nav1.2 (150 nM), Nav1.3 (338 nM), Nav1.6, Nav1.4 (>10 µM), Nav1.5 (>10 µM)[6] |
| GsAF-I | Grammostola spatulata | Nav Channels | Nav1.7 (40 nM), Nav1.4 (300 nM), Nav1.1 (400 nM), Nav1.2 (600 nM), Nav1.6 (1.2 µM), Nav1.3 (1.3 µM) | hERG (4.8 µM) |
| GsAF-II | Grammostola spatulata | Nav Channels | Nav1.7 (20 nM), Nav1.4 (200 nM), Nav1.2 (300 nM), Nav1.1 (800 nM), Nav1.3 (1.1 µM), Nav1.6 (1.2 µM) | hERG (1.5 µM) |
Mechanism of Action: Targeting the Voltage Sensor
Many spider venom toxins, including this compound, ProTx-II, and Huwentoxin-IV, act as gating modifiers. They don't block the ion-conducting pore of the channel directly. Instead, they bind to the voltage-sensing domains (VSDs) of the channel protein. The VSDs are responsible for detecting changes in the cell's membrane potential and initiating the conformational changes that open or close the channel pore. By binding to these domains, the toxins can either trap the channel in a closed (inhibitory) or open (activating) state.
This compound selectively targets the voltage sensor of domain IV (VSD4) in Nav1.1 channels.[1] This interaction inhibits both the fast and slow inactivation of the channel, leading to a persistent sodium current and increased neuronal excitability.[2] In contrast, Huwentoxin-IV also binds to the VSD of domain II (VSD2) to trap the channel in a closed configuration.[7]
Experimental Protocols
The characterization of spider venom toxins and their effects on ion channels relies on a suite of sophisticated biophysical and molecular biology techniques. Below are detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion channel activity in living cells.
Objective: To record the ionic currents flowing through ion channels in the entire cell membrane and determine the effect of a toxin on these currents.
Methodology:
-
Cell Preparation: Culture cells expressing the ion channel of interest (e.g., HEK293 cells stably transfected with the gene for a specific Nav channel subtype) on glass coverslips.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a micropipette puller. The tip of the pipette should have a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH.
-
-
Recording:
-
Mount the coverslip with cells onto the stage of an inverted microscope equipped with micromanipulators.
-
Lower the micropipette onto a single cell and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing a "whole-cell" configuration.
-
Use a patch-clamp amplifier to clamp the membrane potential at a holding potential (e.g., -100 mV) and apply voltage steps to elicit ion channel currents.
-
-
Toxin Application: Perfuse the external solution containing the desired concentration of the spider venom toxin onto the cell.
-
Data Analysis: Record and analyze the changes in the amplitude and kinetics of the ion channel currents before and after toxin application to determine the IC50 or EC50 values.
Calcium Imaging
This technique provides a high-throughput method for screening the activity of toxins on a large population of cells by measuring changes in intracellular calcium levels, which are often coupled to ion channel activity.
Objective: To indirectly measure the activity of ion channels by detecting changes in intracellular calcium concentration in response to a toxin.
Methodology:
-
Cell Preparation: Plate cells (e.g., dorsal root ganglion neurons) on glass-bottom dishes.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer for 30-60 minutes at room temperature.
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 dye at two wavelengths (typically 340 nm and 380 nm) and measure the emission at 510 nm.
-
-
Toxin Application: Perfuse the cells with a solution containing the spider venom toxin.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. An increase in this ratio indicates an influx of calcium, which can be a consequence of ion channel activation.
Site-Directed Mutagenesis
This molecular biology technique is crucial for identifying the specific amino acid residues on the ion channel that are critical for toxin binding.
Objective: To pinpoint the binding site of a toxin on an ion channel by systematically mutating amino acids in the suspected binding region and assessing the impact on toxin sensitivity.
Methodology:
-
Plasmid Preparation: Obtain a plasmid containing the cDNA encoding the ion channel of interest.
-
Mutagenesis: Use a commercial site-directed mutagenesis kit to introduce specific point mutations in the DNA sequence that result in the desired amino acid substitutions.
-
Expression: Transfect the mutated plasmid into a suitable expression system (e.g., Xenopus oocytes or HEK293 cells).
-
Functional Assay: Use whole-cell patch-clamp electrophysiology to test the sensitivity of the mutated ion channel to the toxin.
-
Analysis: A significant reduction or loss of toxin potency on a mutated channel indicates that the altered amino acid is a key component of the toxin's binding site.
Conclusion
This compound stands out as a highly selective pharmacological tool for probing the function of Nav1.1 channels. Its unique profile, when compared to other less selective but often more potent toxins like ProTx-II and Huwentoxin-IV, underscores the vast diversity and therapeutic potential within spider venoms. The detailed experimental protocols provided herein offer a roadmap for researchers seeking to characterize novel venom-derived peptides and their interactions with ion channels, ultimately paving the way for the development of new therapeutics for a range of channelopathies.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. Selective NaV1.1 activation rescues Dravet syndrome mice from seizures and premature death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potency optimization of Huwentoxin-IV on hNav1.7: a neurotoxin TTX-S sodium-channel antagonist from the venom of the Chinese bird-eating spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Function and solution structure of huwentoxin-IV, a potent neuronal tetrodotoxin (TTX)-sensitive sodium channel antagonist from Chinese bird spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. smartox-biotech.com [smartox-biotech.com]
- 7. Huwentoxin - Wikipedia [en.wikipedia.org]
cross-reactivity profile of Hm1a against other sodium channel subtypes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profile of the spider toxin Hm1a against various voltage-gated sodium channel (Nav) subtypes. The information is supported by experimental data to facilitate informed decisions in research and development.
This compound, a peptide toxin isolated from the venom of the tarantula Heteroscodra maculata, has emerged as a potent and selective modulator of voltage-gated sodium channels.[1][2] Understanding its interaction with different Nav subtypes is crucial for its application as a research tool and for assessing its therapeutic potential. This guide summarizes the available data on this compound's selectivity, providing a clear overview of its activity across a range of sodium channel isoforms.
Comparative Analysis of this compound Activity Across Nav Subtypes
Electrophysiological studies have demonstrated that this compound exhibits a high degree of selectivity for the Nav1.1 subtype.[1][2][3][4][5][6] Its effects on other subtypes are significantly weaker or non-existent, highlighting its utility as a specific Nav1.1 agonist.
The primary mechanism of action of this compound is the potent inhibition of inactivation of the Nav1.1 channel, which results in a persistent sodium current.[1][3][5][7] This effect is mediated by the toxin's interaction with the voltage sensor of domain IV (VSDIV) of the channel.[2][5]
The following table summarizes the quantitative data on the cross-reactivity of this compound against various human sodium channel (hNav) subtypes.
| Channel Subtype | Expression System | Reported Effect | EC50 (nM) | Reference |
| hNav1.1 | Xenopus oocytes | Potent inhibition of inactivation | 38 ± 6 | [3] |
| hNav1.1 | Mammalian cells (with β1 subunit) | Potent delay of channel inactivation | 7.5 ± 0.2 (Efficacy) 6.7 ± 0.1 (Sensitivity) | [4] |
| hNav1.2 | Xenopus oocytes | Substantially weaker effect than on hNav1.1 | - | [3] |
| hNav1.2 | Mammalian cells (with β1 subunit) | No effect | - | [4] |
| hNav1.3 | Xenopus oocytes | Substantially weaker effect than on hNav1.1 | - | [3] |
| hNav1.3 | Mammalian cells (with β1 subunit) | Weaker delay of channel inactivation | 39.5 ± 0.2 (Efficacy) 28.1 ± 0.1 (Sensitivity) | [4] |
| hNav1.4 | Xenopus oocytes | No effect | - | [3] |
| hNav1.4 | Mammalian cells (with β1 subunit) | No effect | - | [4] |
| hNav1.5 | Xenopus oocytes | No effect | - | [3] |
| hNav1.5 | Mammalian cells (with β1 subunit) | No effect | - | [4] |
| hNav1.6 | Xenopus oocytes | No effect | - | [3] |
| hNav1.6 | Mammalian cells (with β1 subunit) | No effect | - | [4] |
| hNav1.7 | Xenopus oocytes | No effect | - | [3] |
| hNav1.7 | Mammalian cells (with β1 subunit) | No effect | - | [4] |
| hNav1.8 | Xenopus oocytes | No effect | - | [3] |
| hNav1.8 | Mammalian cells (with β1 subunit) | No effect | - | [4] |
Experimental Protocols
The data presented in this guide were primarily generated using two key experimental methodologies:
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes: This technique involves the heterologous expression of individual human Nav channel α-subunits in Xenopus laevis oocytes.[3] The oocytes are then impaled with two microelectrodes to measure the ionic currents flowing through the expressed channels in response to controlled changes in the membrane potential. The effect of this compound is assessed by perfusing the oocyte with a solution containing the toxin and observing the changes in the sodium current, particularly the rate of inactivation.
-
Automated Planar Patch-Clamp Electrophysiology: This high-throughput method utilizes mammalian cell lines (such as HEK293T or CHO cells) that are stably transfected to express specific human Nav channel α-subunits, often in conjunction with auxiliary β-subunits (e.g., β1).[4][5] The cells are captured on a planar substrate with microscopic apertures, forming a high-resistance seal that allows for the recording of whole-cell currents. This automated system enables the rapid screening of compounds like this compound across multiple Nav subtypes and concentrations to determine their potency and selectivity.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the cross-reactivity of this compound against different sodium channel subtypes using heterologous expression systems.
Signaling and Logical Relationships
The interaction of this compound with Nav1.1 leads to a specific downstream effect on neuronal excitability. The following diagram illustrates this logical pathway.
References
- 1. psi.pitt.edu [psi.pitt.edu]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. Selective spider toxins reveal a role for Nav1.1 channel in mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective NaV1.1 activation rescues Dravet syndrome mice from seizures and premature death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Hm1a and Hm1b Toxin Activity: A Guide for Researchers
This guide provides a detailed comparative analysis of the spider venom toxins Hm1a and Hm1b, potent and selective modulators of the voltage-gated sodium channel Nav1.1.[1][2][3] Both toxins are derived from the venom of the Togo starburst tarantula, Heteroscodra maculata, and have emerged as valuable pharmacological tools for investigating the role of Nav1.1 in neuronal excitability and pain signaling.[3][4] This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms and applications of these toxins.
Comparative Data of this compound and Hm1b
While both this compound and Hm1b are recognized for their similar pharmacological profiles, a comprehensive set of quantitative data for Hm1b is not as readily available in the literature as it is for this compound. The following table summarizes the known properties of both toxins.
| Feature | This compound | Hm1b |
| Primary Target | Voltage-gated sodium channel Nav1.1[1][3] | Voltage-gated sodium channel Nav1.1[2][5] |
| Source | Heteroscodra maculata venom[3][4] | Heteroscodra maculata venom[6] |
| Amino Acid Sequence | ECRYLFGGCSSTSDCCKHLSCRSDWKYCAWDGTFS-OH[3] | ECRYLFGGCKTTADCCKHLGCRTDLYYCAWDGTF-NH2[6] |
| Nav1.1 Activity | Potent agonist, EC50 = 38 nM[3][4] | Qualitatively similar activity to this compound[2][5] |
| Nav1.2 Activity | Weaker agonist, EC50 = 236 nM[4] | Data not available |
| Nav1.3 Activity | Weaker agonist, EC50 = 220 nM[4] | Data not available |
| Kv Channel Activity | Moderate to weak blocker of various Kv channels[4][6] | Data not available |
| In Vivo Effect | Induces mechanical pain hypersensitivity[1][2] | Induces equivalent mechanical sensitization to this compound[2][6] |
Mechanism of Action
This compound and Hm1b exert their effects by selectively targeting the Nav1.1 channel. Their mechanism of action involves binding to the S3b-S4 linker of the domain IV voltage sensor, which inhibits both fast and slow inactivation of the channel.[1][3][6] This leads to a persistent sodium current and neuronal hyperexcitability.[1][6] The structural similarities between the two toxins, particularly in the hydrophobic face responsible for channel interaction, are believed to account for their comparable activities.[5][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and Hm1b and a typical experimental workflow for their characterization.
Signaling pathway of this compound and Hm1b action on Nav1.1 channels.
A generalized experimental workflow for characterizing this compound and Hm1b.
Experimental Protocols
The characterization of this compound and Hm1b activity typically involves a combination of electrophysiological, cell-based, and in vivo assays.
Electrophysiology: Whole-Cell Patch-Clamp Recordings
-
Objective: To measure the effect of the toxins on the ionic currents and voltage-dependence of Nav1.1 channels.
-
Cell Preparation: HEK293 cells stably expressing human Nav1.1 are cultured and plated on glass coverslips. Alternatively, primary sensory neurons from dorsal root or trigeminal ganglia can be used.[6]
-
Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. The extracellular solution contains standard physiological saline, and the intracellular solution in the patch pipette contains a salt solution with a low concentration of free calcium.
-
Voltage Protocols: To assess the effect on fast inactivation, cells are held at a negative membrane potential (e.g., -90 mV) and then depolarized to various test potentials.[6] The resulting sodium currents are recorded in the absence and presence of the toxin.
-
Data Analysis: The peak inward current, time course of inactivation, and voltage-dependence of activation and inactivation are analyzed.
Calcium Imaging
-
Objective: To assess the ability of the toxins to induce an increase in intracellular calcium as a downstream indicator of neuronal activation.
-
Cell Preparation: Primary sensory neurons are cultured in multi-well plates.[1]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for a specified period.[1]
-
Imaging: The plate is placed on an inverted fluorescence microscope equipped with a camera and a light source capable of alternating excitation wavelengths. Baseline fluorescence is recorded before the addition of the toxin.
-
Toxin Application and Data Acquisition: The toxin is applied to the cells, and changes in fluorescence intensity are recorded over time. An increase in the ratio of fluorescence at the two excitation wavelengths indicates an increase in intracellular calcium.
-
Data Analysis: The number of responding cells and the amplitude of the calcium response are quantified.
In Vivo Behavioral Assays: Mechanical Pain Sensitization
-
Objective: To determine the effect of the toxins on pain perception in animal models.
-
Animals: Adult male and female mice are used for these experiments.
-
Toxin Administration: A solution of the toxin or a vehicle control is injected into the plantar surface of the hind paw.[6]
-
Behavioral Testing: Mechanical sensitivity is assessed at baseline and at various time points after injection using von Frey filaments. The filaments are applied to the plantar surface of the paw with increasing force until a withdrawal response is elicited.
-
Data Analysis: The paw withdrawal threshold (the force at which the animal withdraws its paw) is determined. A decrease in the withdrawal threshold indicates mechanical hypersensitivity.
References
- 1. High-Throughput Calcium Imaging Screen of Toxins’ Function in Dissociated Sensory Neurons | Springer Nature Experiments [experiments.springernature.com]
- 2. Widely used calcium imaging protocol can lead to spurious results, new paper cautions | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 3. psi.pitt.edu [psi.pitt.edu]
- 4. Functional and Mechanistic Neurotoxicity Profiling Using Human iPSC-Derived Neural 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Selective spider toxins reveal a role for Nav1.1 channel in mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Validating Hm1a as a Pharmacological Tool for Pain Pathway Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hm1a, a selective Nav1.1 agonist, with other pharmacological tools for the study of pain pathways. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows to aid in the design and interpretation of research in nociception and analgesia.
Introduction to this compound and its Role in Pain Research
This compound is a peptide toxin isolated from the venom of the Togo Starburst tarantula, Heteroscodra maculata. It has emerged as a valuable pharmacological tool due to its high potency and selectivity as an agonist for the voltage-gated sodium channel Nav1.1.[1][2] Nav1.1 channels are critically involved in the excitability of sensory neurons that mediate mechanical pain.[1] By selectively activating Nav1.1, this compound allows researchers to probe the specific role of this channel in pain signaling pathways. Understanding the function of Nav1.1 is crucial, as gain-of-function mutations in the SCN1A gene, which encodes Nav1.1, have been linked to pain disorders.
Mechanism of Action: Selective Activation of Nav1.1
This compound exerts its effects by binding to the Nav1.1 channel and inhibiting its fast inactivation. This leads to a persistent sodium current, causing neuronal hyperexcitability.[1][3][4] This selective activation of Nav1.1-expressing neurons provides a powerful method for studying their contribution to pain sensation. In dorsal root ganglion (DRG) neurons, which are key components of the peripheral pain pathway, this compound has been shown to increase the firing frequency of action potentials in response to stimuli.
Comparative Analysis: this compound vs. Alternative Pharmacological Tools
To validate the utility of this compound, it is essential to compare its performance with other available tools for studying Nav1.1 and pain. A key comparator is ICA-121431, a small molecule inhibitor of Nav1.1. While this compound activates the channel, ICA-121431 blocks its activity, providing a complementary tool for dissecting the role of Nav1.1.
| Feature | This compound | ICA-121431 |
| Target | Voltage-Gated Sodium Channel Nav1.1 | Voltage-Gated Sodium Channel Nav1.1 |
| Mechanism of Action | Agonist; inhibits fast inactivation | Inhibitor |
| Reported Potency | EC50 = 38 nM[1][2] | IC50 information not readily available in direct comparison |
| Effect on Neuronal Excitability | Increases excitability | Decreases excitability |
| In Vivo Effect on Pain | Elicits nocifensive behaviors and mechanical hypersensitivity | Expected to be analgesic (reduce pain) |
| Primary Use in Research | To study the role of Nav1.1 activation in pain signaling | To study the effect of Nav1.1 inhibition on pain |
Table 1: Comparison of this compound and ICA-121431 as Pharmacological Tools for Nav1.1.
Experimental Data and Protocols
Electrophysiological Analysis of this compound on Dorsal Root Ganglion (DRG) Neurons
Objective: To characterize the effect of this compound on the electrophysiological properties of sensory neurons.
Methodology: Whole-Cell Patch-Clamp Recording
-
DRG Neuron Preparation:
-
Recording Setup:
-
Mount the coverslip with adherent DRG neurons in a recording chamber on an inverted microscope.
-
Perfuse the chamber with an external solution containing physiological concentrations of ions.
-
Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an internal solution.[6]
-
-
Data Acquisition:
-
Establish a whole-cell patch-clamp configuration on a DRG neuron.
-
In voltage-clamp mode, hold the neuron at a potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
Record baseline currents and then perfuse the chamber with a solution containing this compound (e.g., 100 nM).
-
Record sodium currents in the presence of this compound to observe changes in current amplitude and inactivation kinetics.[4]
-
In current-clamp mode, inject depolarizing current steps to elicit action potentials before and after this compound application to assess changes in neuronal excitability.[7][8]
-
Expected Results: Application of this compound is expected to increase the peak sodium current and significantly slow the inactivation of the current, leading to a larger sustained inward current. In current-clamp, this compound should increase the frequency of action potential firing in response to a given stimulus.
In Vivo Behavioral Analysis of this compound-Induced Pain
Objective: To assess the effect of this compound on nocifensive behaviors and mechanical sensitivity in a living animal model.
Methodology: Hind Paw Injection and Von Frey Test in Mice
-
Animal Acclimation:
-
This compound Administration:
-
Inject a specific dose of this compound (e.g., 5 µM in a 10 µl volume) into the plantar surface of the mouse hind paw.
-
-
Nocifensive Behavior Scoring:
-
Immediately after injection, observe the mouse for a defined period (e.g., 20 minutes) and record the cumulative time spent licking or biting the injected paw. This is a measure of spontaneous pain.
-
-
Mechanical Sensitivity Testing (Von Frey Test):
-
At a set time point after injection (e.g., 30 minutes), assess mechanical sensitivity using von Frey filaments.
-
Apply filaments of increasing stiffness to the plantar surface of the injected paw.
-
A positive response is a sharp withdrawal or licking of the paw.
-
The 50% withdrawal threshold is determined using the up-down method, which provides a quantitative measure of mechanical allodynia or hyperalgesia.[12]
-
Expected Results: Intraplantar injection of this compound is expected to induce robust and immediate nocifensive behaviors (licking and biting). It should also lead to a significant decrease in the paw withdrawal threshold in the von Frey test, indicating the development of mechanical hypersensitivity.
Visualizing the Pathways and Processes
To further clarify the mechanisms and experimental procedures, the following diagrams are provided.
Caption: this compound potentiates Nav1.1 channels on nociceptors, enhancing action potential generation in response to mechanical stimuli and increasing pain signaling to the brain.
Caption: A typical workflow for assessing this compound-induced pain behaviors in mice, including acclimation, injection, and behavioral testing.
Conclusion
This compound serves as a highly selective and potent pharmacological tool for investigating the role of Nav1.1 in pain pathways. Its ability to specifically activate this channel allows for a detailed examination of its contribution to mechanical nociception. When used in conjunction with Nav1.1 inhibitors like ICA-121431 and with the detailed experimental protocols outlined in this guide, researchers can effectively validate the function of Nav1.1 in various pain models. This comparative approach is crucial for advancing our understanding of pain mechanisms and for the development of novel analgesic therapies.
References
- 1. This compound - Selective agonist of Nav1.1 sodium channel [smartox-biotech.com]
- 2. Buy this compound (EVT-1493418) [evitachem.com]
- 3. Selective NaV1.1 activation rescues Dravet syndrome mice from seizures and premature death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective spider toxins reveal a role for Nav1.1 channel in mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons | Semantic Scholar [semanticscholar.org]
- 6. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Whole-Cell Patch Clamp Recordings on Intact Rat Dorsal Root Ganglia - Experiment [jove.com]
- 8. Whole-Cell Patch Clamp Recordings on Intact Rat Dorsal Root Ganglia [jove.com]
- 9. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. mmpc.org [mmpc.org]
- 12. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Hm1a Shows Differential Effects on Wild-Type Versus SCN1A Mutant Sodium Channels, Offering a Potential Therapeutic Avenue for Dravet Syndrome
For Immediate Release
A growing body of research demonstrates the differential effects of the spider venom peptide Hm1a on wild-type versus mutant SCN1A sodium channels. These findings highlight a promising strategy for the development of targeted therapies for SCN1A-related channelopathies like Dravet syndrome, a severe form of epilepsy. This compound acts as a potent modulator of the Nav1.1 channel, the protein encoded by the SCN1A gene, by altering its gating properties. Studies reveal that while this compound enhances the function of wild-type Nav1.1 channels, its effect on certain SCN1A mutant channels can vary, suggesting a nuanced mechanism of action that could be exploited for therapeutic benefit.
The primary pathology in Dravet syndrome often stems from a loss-of-function mutation in one copy of the SCN1A gene, leading to haploinsufficiency of the Nav1.1 channel. This deficiency is particularly pronounced in inhibitory interneurons, leading to a circuit imbalance and hyperexcitability that manifests as severe seizures. Research indicates that this compound can rescue the function of these impaired interneurons in mouse models of Dravet syndrome without adversely affecting excitatory neurons.[1]
Comparative Analysis of this compound's Biophysical Effects
Electrophysiological studies have meticulously characterized the impact of this compound on the biophysical properties of both wild-type and mutant SCN1A channels. The data consistently show that this compound's primary effect is on the inactivation process of the Nav1.1 channel.
A key study demonstrated that this compound has no significant effect on the voltage dependence of steady-state activation of human Nav1.1 (hNaV1.1) channels. However, it induces a significant depolarizing shift in the voltage dependence of steady-state inactivation.[2] This shift is concentration-dependent. Furthermore, this compound was found to significantly increase the time constant of fast inactivation, resulting in a substantial persistent sodium current.[2]
In a study investigating the p.Arg1596Cys SCN1A mutation, this compound was shown to potently prolong the time-dependent inactivation of both wild-type and the mutant channels.[3] This suggests that even in the presence of this specific mutation, this compound can still modulate channel gating.
The following tables summarize the quantitative data from these studies:
Table 1: Effect of this compound on the Biophysical Properties of Wild-Type hNaV1.1 Channels [2]
| Parameter | Vehicle | 1 nM this compound | 5 nM this compound | 50 nM this compound |
| Activation | ||||
| V0.5 (mV) | -16.8 ± 1.2 | -16.9 ± 1.1 | -17.3 ± 1.0 | -17.5 ± 0.9 |
| Slope | 7.1 ± 0.3 | 7.0 ± 0.2 | 7.2 ± 0.2 | 7.3 ± 0.2 |
| Steady-State Inactivation | ||||
| V0.5 (mV) | -35.3 ± 1.8 | -36.1 ± 1.5 | -38.9 ± 1.4 | -45.9 ± 1.3 |
| Slope | 5.4 ± 0.5 | 6.2 ± 0.4 | 7.8 ± 0.3 | 10.2 ± 0.3 |
| Time Constant of Fast Inactivation (τ) | ||||
| at -10 mV (ms) | Not Reported | Not Reported | Significantly Increased | Significantly Increased |
Table 2: Effect of this compound on the Time Constant of Inactivation for Wild-Type and p.Arg1596Cys Mutant Nav1.1 Channels [3]
| Channel Type | Before this compound (τ, ms) | After 500 nM this compound (τ, ms) |
| Wild-Type | 0.64 ± 0.08 | 1.36 ± 0.22 |
| p.Arg1596Cys Mutant | 0.69 ± 0.21 | 2.7 ± 0.69 |
Experimental Protocols
The data presented above were obtained through rigorous experimental methodologies.
Cell-Based Electrophysiology: Human embryonic kidney (HEK293) cells or other suitable mammalian cell lines were used for heterologous expression of human SCN1A (hNaV1.1) channels, both wild-type and mutant variants. Standard whole-cell patch-clamp techniques were employed to record sodium currents. Cells were typically held at a holding potential of -100 mV or -120 mV. To measure voltage-dependence of activation, currents were elicited by a series of depolarizing voltage steps. For steady-state inactivation, a pre-pulse to various potentials was applied before a test pulse. The specific voltage protocols and durations varied between studies. This compound was applied to the extracellular solution at the specified concentrations. Data analysis was performed using specialized software to fit the current-voltage relationships and inactivation curves with Boltzmann functions to determine the half-maximal voltage (V0.5) and slope factors.[2][3]
Brain Slice Electrophysiology in Dravet Syndrome Mouse Models: Acute brain slices were prepared from heterozygous Scn1a+/- mice, a well-established model for Dravet syndrome, and their wild-type littermates.[1] Whole-cell patch-clamp recordings were performed on identified neurons, such as fast-spiking parvalbumin-positive (PV+) interneurons and pyramidal neurons, within specific brain regions like the hippocampus. Action potential firing properties were assessed by injecting depolarizing current steps of increasing amplitude. This compound was bath-applied to the slices to observe its effects on neuronal excitability.[1]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the typical experimental workflow for assessing the effects of this compound and the proposed signaling pathway of its action.
Caption: Experimental workflow for assessing this compound effects on SCN1A channels.
Caption: Proposed mechanism of this compound action on Nav1.1 channels.
References
A Head-to-Head Battle: Unpacking the Efficacy of Synthetic Versus Native Hm1a
A Comparative Analysis for Researchers and Drug Development Professionals
In the quest for potent and selective modulators of the voltage-gated sodium channel Nav1.1, the spider venom peptide Hm1a has emerged as a significant research tool. Its ability to selectively activate Nav1.1 has profound implications for studying the channel's role in neuronal excitability and its potential as a therapeutic target for conditions like epilepsy and pain. As with many venom-derived peptides, the transition from utilizing native, venom-extracted this compound to a more scalable and consistent synthetic version is a critical step for research and development. This guide provides an objective comparison of the efficacy of synthetic versus native this compound, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection of this crucial research tool.
Executive Summary
Efficacy Comparison: A Data-Driven Perspective
The primary measure of this compound's efficacy is its ability to modulate the function of the Nav1.1 channel. The most common method to quantify this is through electrophysiological techniques, such as whole-cell patch-clamp recordings, which measure the ion flow through the channel in the presence of the toxin.
| Parameter | Synthetic this compound | Native this compound | Key Findings & References |
| Potency (EC50 on Nav1.1) | ~38 nM | Not explicitly stated as a separate value in comparative studies. | A potent and selective agonist of the voltage-gated sodium channel Nav1.1 with an EC50 value of 38 nM.[1] The functional activity of synthetic this compound is well-established. |
| Selectivity for Nav1.1 | High | High | Both forms are highly selective for Nav1.1 over other Nav channel subtypes.[2][3] |
| Mechanism of Action | Inhibits fast and slow inactivation of Nav1.1 | Inhibits fast and slow inactivation of Nav1.1 | Both forms act by trapping the domain IV voltage sensor in the outward position, leading to persistent sodium current and increased neuronal excitability.[1][2] |
| Biophysical Equivalence | Indistinguishable HPLC profile from native this compound | - | Co-injection of native and synthetic this compound results in a single, symmetrical peak in reversed-phase C18 HPLC, indicating they are chemically identical. |
Note: The EC50 value of 38 nM is widely cited for this compound's activity on Nav1.1. While the original source may not have explicitly detailed the origin (native or synthetic) in every mention, the subsequent widespread use and validation of synthetic this compound in research, including by the authors of the original studies, strongly suggest this value is representative of the synthetic form's potency.
Experimental Protocols
To ensure the reproducibility and validity of findings when assessing the efficacy of this compound, it is crucial to follow standardized and detailed experimental protocols. Below is a representative methodology for evaluating the effect of this compound on Nav1.1 channels using whole-cell patch-clamp electrophysiology.
Whole-Cell Patch-Clamp Electrophysiology Protocol for Assessing this compound Activity on Nav1.1
1. Cell Preparation:
- Use a stable cell line (e.g., HEK293 cells) heterologously expressing the human Nav1.1 channel α-subunit and the β1-subunit.
- Culture the cells in appropriate media and conditions.
- For recording, plate the cells on glass coverslips at a suitable density to allow for the selection of single, healthy cells.
2. Electrophysiology Setup:
- Use a patch-clamp amplifier and a data acquisition system.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
3. Solutions:
- External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
- This compound Stock Solution: Prepare a high-concentration stock solution of synthetic or native this compound in the external solution containing 0.1% bovine serum albumin (BSA) to prevent non-specific binding. Store at -20°C or below.
4. Recording Procedure:
- Transfer a coverslip with the cells to the recording chamber on the microscope stage and perfuse with the external solution.
- Establish a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane of a selected cell.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Hold the cell at a holding potential of -100 mV.
- Record baseline Nav1.1 currents by applying depolarizing voltage steps (e.g., to 0 mV for 50 ms).
- Apply this compound at the desired concentration by perfusing the recording chamber with the external solution containing the toxin.
- Record Nav1.1 currents in the presence of this compound after the effect has reached a steady state.
5. Data Analysis:
- Measure the peak inward sodium current and the persistent current at the end of the depolarizing pulse.
- To determine the EC50 value, apply a range of this compound concentrations and plot the concentration-response curve for the increase in persistent current.
- Fit the data with a Hill equation to calculate the EC50.
Visualizing the Mechanism of Action
To better understand how this compound exerts its effects, the following diagrams illustrate the experimental workflow and the underlying signaling pathway.
References
Safety Operating Guide
Navigating the Neurotoxic Landscape: A Safety and Handling Guide for Hm1a
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Hm1a, a potent neurotoxin isolated from the venom of the Togo starburst tarantula (Heteroscodra maculata). As a selective modulator of voltage-gated sodium channels (specifically NaV1.1), this compound presents significant health risks if handled improperly. Adherence to these procedural guidelines is paramount to ensure personnel safety and maintain experimental integrity.
Immediate Safety and Personal Protective Equipment (PPE)
Given the potent neurotoxic effects of this compound, which can include convulsions and other severe neurological responses upon exposure, a stringent PPE protocol is mandatory. The following table summarizes the required PPE for all procedures involving this compound in its lyophilized or reconstituted form.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Nitrile Gloves | Double-gloving is required. Provides a primary barrier against skin contact. Nitrile offers good chemical resistance to a variety of solvents used for reconstitution. |
| Eye Protection | Safety Goggles with Side Shields | Protects against accidental splashes of reconstituted this compound solution. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat provides a barrier against spills on clothing. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling lyophilized this compound powder to prevent inhalation of aerosolized particles. |
| Face Protection | Face Shield | To be used in conjunction with safety goggles when there is a significant risk of splashes, such as during vortexing or sonicating. |
Operational Plan: From Storage to Use
Proper handling of this compound from receipt to experimental use is critical to prevent accidental exposure and maintain the toxin's stability.
Storage of Lyophilized and Reconstituted this compound
| Form | Storage Temperature | Storage Container | Key Considerations |
| Lyophilized Powder | -20°C or colder | Tightly sealed vial | Minimize freeze-thaw cycles. Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation. |
| Reconstituted Solution | -20°C or colder | Aliquots in low-protein-binding tubes | Aliquoting is essential to avoid repeated freeze-thaw cycles which can degrade the peptide. Use a buffer system appropriate for the experimental assay. |
Experimental Protocol: Reconstitution of Lyophilized this compound
This protocol outlines the steps for safely reconstituting lyophilized this compound for experimental use.
-
Preparation:
-
Don all required PPE as outlined in the PPE table.
-
Perform all work within a certified chemical fume hood or biological safety cabinet.
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.
-
-
Reconstitution:
-
Carefully open the vial, avoiding any disturbance of the lyophilized powder.
-
Using a calibrated pipette, add the appropriate volume of a suitable, sterile solvent (e.g., sterile water, buffer) to achieve the desired stock concentration.
-
Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking or vortexing to prevent denaturation.
-
-
Aliquoting and Storage:
-
Once fully dissolved, immediately aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Clearly label each aliquot with the toxin name, concentration, and date of preparation.
-
Store the aliquots at -20°C or colder until use.
-
Disposal Plan
All materials that come into contact with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Contaminated Consumables | Pipette tips, tubes, gloves, etc., should be collected in a designated, labeled hazardous waste container. |
| Liquid Waste | Unused or waste solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. |
| Final Disposal | All this compound waste must be disposed of through the institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash. |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and decisive action is critical.
Accidental Exposure
| Route of Exposure | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Spill Response
-
Alert personnel in the immediate area and evacuate if necessary.
-
Contain the spill using absorbent pads, being careful not to create aerosols.
-
Decontaminate the area with an appropriate disinfectant or cleaning solution, as recommended by your institution's safety office.
-
Collect all contaminated materials in a designated hazardous waste container.
-
Report the spill to your laboratory supervisor and institutional environmental health and safety office.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
